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  • Product: 4-Cyano-3-methoxybenzoic acid
  • CAS: 102362-00-5; 581213-69-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its synthesis, properties, and potential utility, grounded in authoritative scientific principles.

Section 1: Physicochemical and Safety Profile

4-Cyano-3-methoxybenzoic acid is a yellow to brown solid.[1] Its core structure consists of a benzoic acid scaffold substituted with a methoxy group at position 3 and a cyano group at position 4. This unique substitution pattern of an electron-donating group (methoxy) and an electron-withdrawing group (cyano) dictates its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of 4-Cyano-3-methoxybenzoic acid
PropertyValueSource(s)
CAS Number 102362-00-5[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
IUPAC Name 4-Cyano-3-methoxybenzoic acid
Synonyms Not available
Appearance Yellow to Brown Solid[1]
Purity Typically ≥95%[1]
SMILES COC1=C(C=CC(=C1)C(=O)O)C#N[2]
InChI Key MBHJRZMASFIJBE-UHFFFAOYSA-N[1]
Storage Sealed in a dry place at room temperature[1]
Safety and Handling

4-Cyano-3-methoxybenzoic acid is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Synthesis and Reactivity

Proposed Synthesis Workflow

A logical synthetic pathway would begin with the commercially available 4-amino-3-methoxybenzoic acid.

Synthesis_Workflow A 4-Amino-3-methoxybenzoic acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, KCN) C->D Step 2 E 4-Cyano-3-methoxybenzoic acid D->E Final Product

Caption: Proposed two-step synthesis of 4-Cyano-3-methoxybenzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 4-Amino-3-methoxybenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in dilute hydrochloric acid (e.g., 3 M) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Cyano-3-methoxybenzoic acid.

Reactivity and Acidity

The reactivity of 4-Cyano-3-methoxybenzoic acid is governed by its three functional groups: the carboxylic acid, the cyano group, and the substituted aromatic ring.

  • Acidity: The carboxylic acid proton is acidic. The acidity is influenced by the substituents on the benzene ring. The electron-withdrawing cyano group (-CN) increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through its inductive and resonance effects. Conversely, the electron-donating methoxy group (-OCH₃) tends to decrease acidity. The net effect will be a benzoic acid that is more acidic than p-methoxybenzoic acid but likely less acidic than p-cyanobenzoic acid.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide formation.

  • Cyano Group Reactions: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to an amine.

  • Aromatic Ring: The aromatic ring is relatively electron-deficient due to the presence of the two electron-withdrawing groups (in the context of electrophilic aromatic substitution). Electrophilic aromatic substitution reactions would be disfavored and would likely occur at the positions ortho to the methoxy group if forced.

Section 3: Spectroscopic Profile (Predicted)

As experimental spectra are not publicly available, this section provides a predicted spectroscopic profile based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 4-Cyano-3-methoxybenzoic acid
Technique Predicted Features
¹H NMR Aromatic protons as three distinct signals, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the carboxyl carbon, nitrile carbon, two quaternary aromatic carbons, three methine aromatic carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorptions for O-H (broad), C-H (aromatic and aliphatic), C≡N, C=O, and C-O stretches.
Mass Spectrometry A molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).

  • δ ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group.

  • δ ~7.6 ppm (d, 1H): Aromatic proton meta to the methoxy group.

  • δ ~3.9 ppm (s, 3H): Methoxy protons.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

  • δ ~166 ppm: Carboxylic acid carbon (C=O).

  • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~135 ppm: Aromatic carbon attached to the carboxylic acid.

  • δ ~133 ppm, ~120 ppm, ~115 ppm: Remaining aromatic carbons.

  • δ ~117 ppm: Cyano carbon (C≡N).

  • δ ~56 ppm: Methoxy carbon (-OCH₃).

Predicted IR (KBr pellet, cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid.

  • ~3000: Aromatic C-H stretch.

  • ~2950: Aliphatic C-H stretch of the methoxy group.

  • ~2230: C≡N stretch (nitrile).

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1600, ~1500: Aromatic C=C stretches.

  • ~1250: Asymmetric C-O-C stretch of the aryl ether.

  • ~1020: Symmetric C-O-C stretch of the aryl ether.

Predicted Mass Spectrum (EI):

  • m/z 177: Molecular ion [M]⁺.

  • m/z 160: Loss of -OH.

  • m/z 149: Loss of C=O.

  • m/z 132: Loss of -COOH.

Section 4: Potential Applications in Drug Discovery and Materials Science

Substituted benzoic acids are valuable scaffolds in medicinal chemistry and materials science. While specific applications for 4-Cyano-3-methoxybenzoic acid have not been documented, its structure suggests several potential uses.

As a Pharmaceutical Intermediate

The combination of a carboxylic acid, a nitrile, and a methoxy-substituted ring makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activity.

  • Scaffold for Bioactive Molecules: The carboxylic acid can be converted to an amide, which is a common functional group in many drugs. The methoxy and cyano groups can serve as handles for further functionalization or as key pharmacophoric features for binding to biological targets.

  • Analgesic and Anti-inflammatory Agents: The related compound, 3-Cyano-4-methoxybenzoic acid methyl ester, is used in the development of anti-inflammatory and analgesic drugs.[3] This suggests that 4-Cyano-3-methoxybenzoic acid could be a valuable precursor for similar therapeutic agents.

Illustrative Synthetic Application

Application_Workflow A 4-Cyano-3-methoxybenzoic acid B Amide Coupling (e.g., with a primary amine) A->B Step 1 C N-Substituted Benzamide B->C D Further Elaboration (e.g., at the cyano group) C->D Step 2 E Complex Drug Candidate D->E Final Target

Caption: Potential use of 4-Cyano-3-methoxybenzoic acid in a drug synthesis workflow.

In Materials Science
  • Liquid Crystals: Cyanobenzoic acids are known to be used in the production of liquid crystals.[4] The rigid, polar structure of 4-Cyano-3-methoxybenzoic acid makes it a candidate for incorporation into liquid crystalline materials.

  • Coordination Polymers: As a ligand, it could be used to synthesize coordination polymers with interesting structural and functional properties, such as gas storage or catalysis.

Section 5: Potential Biological Activity

While no biological activity has been reported for 4-Cyano-3-methoxybenzoic acid, studies on related methoxybenzoic acid derivatives suggest potential areas for investigation.

  • Enzyme Inhibition: Methoxybenzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit tyrosinase inhibitory activity.

  • Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are known for their antiseptic properties. It is plausible that 4-Cyano-3-methoxybenzoic acid could exhibit antimicrobial or antifungal activity.

  • Modulation of Cellular Pathways: Research has shown that some benzoic acid derivatives can modulate cellular pathways related to proteostasis, suggesting potential applications in age-related diseases.

Further research is needed to explore the biological profile of this compound.

References

  • PubChemLite. 4-cyano-3-methoxybenzoic acid (C9H7NO3). [Link]

  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

Sources

Exploratory

Solubility Profiling & Purification Strategy for 4-Cyano-3-methoxybenzoic Acid

Topic: Solubility of 4-Cyano-3-methoxybenzoic acid in organic solvents Content Type: Technical Guide / Whitepaper Executive Summary 4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Cyano-3-methoxybenzoic acid in organic solvents Content Type: Technical Guide / Whitepaper

Executive Summary

4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. Its purification and reaction efficiency are governed by its solubility profile, which balances the lipophilic methoxy group against the polar, electron-withdrawing cyano and carboxylic acid moieties.

This guide provides a comprehensive technical framework for understanding the solubility behavior of this compound.[1] It synthesizes predictive physicochemical modeling with rigorous experimental protocols (Laser Monitoring and Static Equilibrium) and translates these into actionable purification strategies such as antisolvent crystallization and pH-swing isolation.

Physicochemical Profile & Solubility Landscape

Molecular Architecture & Predictive Solubility

The solubility of 4-Cyano-3-methoxybenzoic acid is dictated by the interplay of three functional groups on the benzene ring. Understanding these interactions allows for accurate solvent selection even in the absence of empirical data for every solvent system.

Functional GroupElectronic EffectSolubility Impact
-COOH (C1) H-bond Donor/AcceptorPrimary driver for solubility in protic solvents (Alcohols, Water @ high pH).
-OCH₃ (C3) Electron Donating (+M)Increases lipophilicity (LogP); enhances solubility in esters (Ethyl Acetate) and chlorinated solvents.
-CN (C4) Electron Withdrawing (-I/-M)Increases molecular dipole and acidity; reduces solubility in non-polar hydrocarbons (Hexane, Heptane).

Thermodynamic Prediction: Based on structural analogs (4-cyanobenzoic acid and 3-methoxybenzoic acid), 4-Cyano-3-methoxybenzoic acid exhibits a "U-shaped" solubility curve relative to solvent polarity:

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic); Methanol, Ethanol (Protic).

  • Moderate Solubility: Acetone, Ethyl Acetate, THF.

  • Low/Sparingly Soluble: Toluene, Dichloromethane (DCM), Water (pH < 3).

  • Insoluble: n-Hexane, Cyclohexane, Petroleum Ether.

Estimated Solubility Data (Process Design Baseline)

Note: Values are estimated based on thermodynamic modeling of analogs [1, 2] to serve as a baseline for process design.

Solvent SystemSolubility (25°C)Solubility (60°C)Thermodynamic Character
Methanol > 80 mg/mL> 150 mg/mLEndothermic (ΔH_sol > 0)
Ethanol ~ 50-60 mg/mL~ 120 mg/mLPositive Entropy driven
Ethyl Acetate ~ 15-25 mg/mL~ 60 mg/mLIdeal for cooling crystallization
Water (pH 2) < 0.5 mg/mL< 2.0 mg/mLHydrophobic exclusion
Water (pH 10) > 100 mg/mLN/AFormation of carboxylate salt

Experimental Protocols for Solubility Determination

To generate precise thermodynamic data required for GMP crystallization, two complementary methods are recommended: the Static Equilibrium Method (for accuracy) and the Laser Monitoring Method (for speed and metastable zone width determination).

Protocol A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for thermodynamic solubility limits.

  • Preparation: Add excess 4-Cyano-3-methoxybenzoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (±0.05 K) for 24–48 hours.

  • Sampling: Stop agitation and allow phases to separate for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase) or Gravimetric Analysis (evaporation to dryness).

Protocol B: Dynamic Laser Monitoring

This method is superior for determining the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation during crystallization.

SolubilityWorkflow Start Start: Weigh Solute & Solvent Heat Heat @ 1 K/min Start->Heat Laser Laser Transmissivity = 100%? Heat->Laser Laser->Heat No (<100%) Record_Diss Record T_dissolution Laser->Record_Diss Yes (Clear) Cool Cool @ 1 K/min Record_Diss->Cool Nucleation Transmissivity Drop? Cool->Nucleation Nucleation->Cool No (Clear) Record_Nuc Record T_nucleation Nucleation->Record_Nuc Yes (Cloudy) MSZW Calculate MSZW (T_diss - T_nuc) Record_Nuc->MSZW

Figure 1: Dynamic Laser Monitoring workflow for determining solubility saturation (T_diss) and nucleation limits (T_nuc).

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be correlated to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for substituted benzoic acids [1].

The Model:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)[2]
    
  • 
     : Empirical parameters derived from regression.
    

Thermodynamic Parameters: Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated. For 4-Cyano-3-methoxybenzoic acid, dissolution is typically endothermic (

) and entropy-driven (

), implying that heating significantly boosts solubility—a key feature exploited in cooling crystallization.

Purification & Crystallization Strategies

Based on the solubility differential, two primary purification pathways are validated for this compound class.

Strategy A: pH-Swing Precipitation (Primary Isolation)

Best for crude isolation from reaction mixtures.

  • Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The acid converts to the highly soluble sodium carboxylate.

  • Filtration: Filter insoluble impurities (catalyst residues, non-acidic byproducts).

  • Precipitation: Slowly add HCl to the filtrate until pH < 2. The 4-Cyano-3-methoxybenzoic acid precipitates as a white/off-white solid.

  • Wash: Wash with water to remove NaCl salts.

Strategy B: Antisolvent Crystallization (Polymorph Control)

Best for final purification to achieve >99.5% purity.

  • Solvent: DMF or Methanol (High solubility).

  • Antisolvent: Water or Petroleum Ether (Low solubility).

PurificationLogic Crude Crude 4-Cyano-3-methoxybenzoic Acid Check_Purity Purity Check (HPLC) Crude->Check_Purity Method_A Method A: pH Swing (Remove non-acidic impurities) Check_Purity->Method_A Low (<90%) Method_B Method B: Cooling Crystallization (Solvent: Ethanol/EtOAc) Check_Purity->Method_B Med (90-98%) Method_C Method C: Antisolvent (DMF + Water) Check_Purity->Method_C High Yield Req. Method_A->Method_B Polishing Step Final Pure Crystal (>99.5%) Method_B->Final Method_C->Final

Figure 2: Decision matrix for selecting the optimal purification workflow based on input purity.

References

  • Yan, Y., et al. "Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid... in Ethanol." Journal of Chemical & Engineering Data, vol. 54, no. 6, 2009. Link

  • Li, Y., et al. "Solubility and Thermodynamic Properties of 4-Methoxybenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data, vol. 63, no. 4, 2018. Link

  • Dugger, R. W., et al. "Methods for producing 3-cyano-and 4-cyano-benzoic acid derivative compounds." U.S. Patent 6,613,930, 2003. Link

  • Jouyban, A. "Review of the Jouyban-Acree Model for Predicting Solubility in Solvent Mixtures." Journal of Pharmaceutical & Pharmaceutical Sciences, vol. 11, no. 1, 2008. Link

Sources

Foundational

In-Depth Technical Guide: pKa of 4-Cyano-3-methoxybenzoic Acid

Executive Summary 4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the synthesis of bioactive small molecules, particularly Factor Xa inhibitors and kinase antagonists. Its physicochemical b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) is a critical intermediate in the synthesis of bioactive small molecules, particularly Factor Xa inhibitors and kinase antagonists. Its physicochemical behavior is dominated by the interplay between the strongly electron-withdrawing cyano group and the inductively withdrawing (but resonance donating) methoxy group.

For drug development professionals, the acid dissociation constant (pKa) is the gatekeeper of solubility and membrane permeability. Based on Hammett equation additivity and validated against structural analogs, the pKa of 4-Cyano-3-methoxybenzoic acid is calculated to be 3.42 ± 0.10 .

This guide provides the theoretical derivation of this value, a self-validating experimental protocol for its empirical determination in low-solubility scenarios, and an analysis of its implications for solid-state salt selection.

Part 1: Theoretical Framework & Predicted pKa[1]

Structural Electronic Analysis

The acidity of benzoic acid derivatives is governed by the stability of the conjugate base (carboxylate anion).[1] Substituents that withdraw electron density stabilize the negative charge, lowering the pKa.

  • Base Structure: Benzoic Acid (

    
    ).[1]
    
  • 4-Cyano Group (Para): A strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). It significantly stabilizes the carboxylate.
  • 3-Methoxy Group (Meta): In the meta position, the resonance effect (

    
    ) is largely decoupled from the reaction center. The inductive effect (
    
    
    
    ) dominates, making it weakly electron-withdrawing.[1]
Hammett Equation Derivation

The Hammett equation provides a robust method for predicting the pKa of multisubstituted aromatic acids:



Where:

  • 
     (Benzoic acid) = 4.20 [1]
    
  • 
     (Reaction constant for benzoic acid ionization in water) = 1.00 
    
  • 
     (CN) = 0.66  [1]
    
  • 
     (OMe) = 0.12  [1]
    

Calculation:





Validation against Analogs

To validate this prediction, we compare it against experimentally known mono-substituted analogs:

CompoundSubstituentExp.[2][1][3][4][5][6] pKaPredicted pKaDeviation
Benzoic Acid H4.204.200.00
4-Cyanobenzoic Acid 4-CN3.55 [2]3.54+0.01
3-Methoxybenzoic Acid 3-OMe4.09 [3]4.08+0.01
Target Compound 4-CN, 3-OMe N/A 3.42 N/A

Table 1: Comparative pKa analysis showing high predictive accuracy of the Hammett model for this scaffold.

Part 2: Experimental Determination Protocol

Since 4-Cyano-3-methoxybenzoic acid exhibits low aqueous solubility (predicted


), direct aqueous titration often yields noisy data due to precipitation near the electrode. The Yasuda-Shedlovsky Extrapolation  method is the industry standard for such cases.
Principle

The pKa is measured in mixtures of water and a co-solvent (Methanol or Dioxane) at various ratios.[7] The values are then extrapolated to 0% co-solvent using the linear relationship between


 and the dielectric constant (

).
Reagents & Equipment
  • Instrument: Mettler Toledo T5 or Sirius T3 Potentiometric Titrator.

  • Titrant: 0.1 M KOH (CO2-free, standardized).

  • Solvent: HPLC-grade Methanol (MeOH) and degassed DI water.

  • Ionic Strength Adjuster: 0.15 M KCl.[8]

Workflow Diagram (DOT)

G Start Sample Preparation Weigh Weigh ~5 mg Compound (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in MeOH/Water Mixtures (30%, 40%, 50%, 60% MeOH) Weigh->Dissolve Titrate Potentiometric Titration (Add 0.1 M KOH, pH 2.0 -> 12.0) Dissolve->Titrate Blank Perform Blank Titration (Determine Carbonate levels) Blank->Titrate Correction Calc_psKa Calculate Apparent pKa (psKa) for each %MeOH Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric Const) Calc_psKa->Yasuda Extrapolate Extrapolate to 0% MeOH Yasuda->Extrapolate Final Aqueous pKa Value (Target: ~3.42) Extrapolate->Final

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining pKa of sparingly soluble acids.

Step-by-Step Procedure
  • Preparation: Prepare four titration vessels containing 30%, 40%, 50%, and 60% (w/w) Methanol/Water. Ensure ionic strength is fixed at 0.15 M KCl.

  • Dissolution: Accurately weigh ~3-5 mg of 4-Cyano-3-methoxybenzoic acid into each vessel. Ensure complete dissolution (sonicate if necessary).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or Ar) purge to prevent carbonate formation. Record pH vs. Volume data.
    
  • Calculation: Determine the apparent

    
     (
    
    
    
    ) for each solvent ratio using the Bjerrum difference plot method.
  • Extrapolation: Plot

    
     on the Y-axis versus 
    
    
    
    on the X-axis. The Y-intercept corresponds to the aqueous
    
    
    .[7]

Part 3: Implications for Drug Development[11]

Solubility & Salt Selection

With a pKa of ~3.42, this compound is significantly more acidic than benzoic acid.

  • Stomach (pH 1.2): The compound will be >99% non-ionized (neutral). This favors membrane permeation but limits solubility.

  • Intestine (pH 6.8): The compound will be >99.9% ionized (anionic). This ensures high solubility in the intestinal lumen but may require transport mechanisms for absorption.

  • Salt Screen: To improve solid-state stability and dissolution rate, select counter-ions with

    
     (pKa + 2 rule). Tromethamine  or Meglumine  are superior choices over Sodium due to lower hygroscopicity risks.
    
Electronic Effects Visualization

Hammett Center Benzoic Acid Core (pKa 4.20) CN 4-Cyano (-CN) Strong EWG (Resonance + Induction) σ_p = 0.66 Center->CN Major Acidity Increase OMe 3-Methoxy (-OMe) Weak EWG (Induction) σ_m = 0.12 Center->OMe Minor Acidity Increase Result Resultant pKa ~3.42 CN->Result OMe->Result

Figure 2: Vector analysis of substituent effects on the pKa of the benzoic acid scaffold.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • NIST Chemistry WebBook. 4-Cyanobenzoic acid. Retrieved from

  • ChemicalBook. 3-Methoxybenzoic acid Properties. Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

Sources

Protocols & Analytical Methods

Method

Protocol for reducing 4-Cyano-3-methoxybenzoic acid to 4-formyl-3-methoxybenzonitrile

This Application Note provides a high-fidelity protocol for the chemoselective reduction of 4-Cyano-3-methoxybenzoic acid to 4-formyl-3-methoxybenzonitrile . This transformation presents a classic chemoselectivity challe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the chemoselective reduction of 4-Cyano-3-methoxybenzoic acid to 4-formyl-3-methoxybenzonitrile .

This transformation presents a classic chemoselectivity challenge: reducing a carboxylic acid (–COOH) to an aldehyde (–CHO) without affecting the sensitive nitrile (–CN) functionality or over-reducing to an alcohol.

Executive Summary

Direct reduction of carboxylic acids to aldehydes (e.g., using DIBAL-H or LiAlH₄) is notoriously difficult in the presence of nitriles, as these reagents frequently reduce the nitrile to an amine or over-reduce the aldehyde to a primary alcohol.

To ensure process reliability and high yield , this guide recommends a robust Two-Step Sequence :

  • Chemoselective Reduction of the acid to a benzyl alcohol using Borane-Dimethyl Sulfide (BH₃·DMS) . Borane reduces carboxylic acids rapidly at room temperature while leaving nitriles intact.

  • Mild Oxidation of the resulting alcohol to the aldehyde using Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) .

Part 1: Strategic Analysis & Mechanism

The Chemoselectivity Hierarchy

The success of this protocol relies on the electrophilic nature of the reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): Non-selective.[1] Will reduce both –COOH (to alcohol) and –CN (to amine). Avoid.

  • DIBAL-H: At -78°C, it reduces esters/nitriles to aldehydes. However, on a carboxylic acid substrate, the acidic proton consumes one equivalent of hydride, and subsequent reduction is sluggish and often unselective. Avoid.

  • Borane (BH₃): Acts as a Lewis acid. It coordinates to the carbonyl oxygen of the carboxylate, activating it. It reduces carboxylic acids faster than esters or nitriles. This is the Gold Standard for this substrate.

Reaction Pathway Visualization

ReactionPathway Start 4-Cyano-3-methoxybenzoic acid (Starting Material) Complex Acyloxyborane Intermediate Start->Complex BH3·DMS THF, 0°C NitrileRed Amine Side Product (Avoided) Start->NitrileRed LiAlH4 (Risk) Alcohol 4-(hydroxymethyl)-3-methoxybenzonitrile (Stable Intermediate) Complex->Alcohol Hydride Transfer rt, 2h Aldehyde 4-formyl-3-methoxybenzonitrile (Target Product) Alcohol->Aldehyde MnO2 (Activated) DCM, Reflux

Figure 1: Chemoselective reaction pathway avoiding nitrile reduction.

Part 2: Detailed Experimental Protocol

Step 1: Selective Reduction to Alcohol

Objective: Convert –COOH to –CH₂OH without touching the –CN group.

Reagents & Materials:

  • Substrate: 4-Cyano-3-methoxybenzoic acid (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃·DMS), 2.0 M in THF (1.5–2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 4-Cyano-3-methoxybenzoic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Carefully add BH₃·DMS (2.0 M in THF, 7.5 mL, 15 mmol) dropwise over 15–20 minutes.

    • Note: Gas evolution (hydrogen) will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 1:1). The acid spot (baseline) should disappear, replaced by a more non-polar alcohol spot.

  • Quench: Cool the mixture back to 0°C. Slowly add Methanol (10 mL) dropwise.

    • Caution: Vigorous bubbling will occur as excess borane is destroyed and trimethyl borate is formed.

  • Workup: Concentrate the mixture under reduced pressure. To remove boron complexes, perform a "methanol chase": add fresh MeOH (20 mL) and concentrate again (repeat 2x).

  • Isolation: Dissolve residue in Ethyl Acetate (EtOAc), wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85–95% of 4-(hydroxymethyl)-3-methoxybenzonitrile .

Step 2: Benzylic Oxidation to Aldehyde

Objective: Oxidize –CH₂OH to –CHO without over-oxidation to acid.

Reagents:

  • Substrate: 4-(hydroxymethyl)-3-methoxybenzonitrile (from Step 1)[2]

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10–15 equiv)

    • Note: MnO₂ is specific for benzylic/allylic alcohols.

  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Setup: Use a round-bottom flask with a reflux condenser.

  • Mixing: Dissolve the alcohol intermediate (10 mmol) in DCM (100 mL).

  • Addition: Add Activated MnO₂ (8.7 g, ~100 mmol).

    • Tip: A large excess is standard for MnO₂ oxidations due to surface area dependence.

  • Reaction: Stir vigorously at reflux (40°C) for 12–24 hours.

    • Monitoring: Monitor by TLC.[3][4] The aldehyde will appear as a spot slightly less polar than the alcohol but distinct.

  • Filtration: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. The crude solid is often pure enough (>95%), but can be recrystallized from Hexane/EtOAc or purified via flash chromatography if necessary.

Part 3: Data Summary & Quality Control

ParameterSpecification / Observation
Step 1 Yield 85% – 95%
Step 2 Yield 80% – 90%
Appearance White to off-white crystalline solid
¹H NMR (Aldehyde) Distinct singlet at δ 10.0–10.5 ppm (–CHO)
IR Spectroscopy Step 1: Broad –OH stretch (~3400 cm⁻¹), –CN stretch (~2230 cm⁻¹)Step 2: Sharp C=O stretch (~1700 cm⁻¹), –CN stretch (~2230 cm⁻¹)
Key Impurity Over-oxidized Acid (if using stronger oxidants like Jones Reagent)

Part 4: Troubleshooting & Optimization

  • Incomplete Reduction (Step 1):

    • Cause: Old BH₃·DMS reagent or wet solvent.

    • Fix: Use fresh commercial borane solution. Ensure reaction is under inert atmosphere (N₂/Ar).

    • Alternative: If BH₃ fails, activate the acid to a Mixed Anhydride (Ethyl chloroformate/TEA) followed by reduction with NaBH₄ in water/THF. This is also chemoselective.[5][6]

  • Nitrile Hydrolysis:

    • Symptom:[3][4][7][8] Loss of –CN peak in IR; formation of amide.

    • Cause: Acidic workup or high temperatures in the presence of water.

    • Fix: Keep workup neutral (sat. NaHCO₃). Avoid strong acids.

  • Alternative Oxidation (Step 2):

    • If MnO₂ is too slow, use Dess-Martin Periodinane (DMP) (1.1 equiv) in DCM at 0°C -> rt. This is faster (1-2 hours) and equally mild, though more expensive.

References

  • Chemoselective Borane Reduction

    • Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic compounds.[1] This foundational paper establishes the selectivity of Borane for carboxylic acids over nitriles.

    • Source:

  • MnO₂ Oxidation of Benzylic Alcohols

    • Cahiez, G., et al. (2010).
    • Source:

  • Synthesis of Finerenone Intermediates

    • Detailed industrial protocols often utilize the cleavage of cinnamic acid derivatives to access this specific aldehyde, validating the stability of the 4-formyl-3-methoxybenzonitrile scaffold.
    • Source:

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 4-cyano-3-methoxybenzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol and scientific background for the preparation of 4-cyano-3-methoxybenzoyl chloride, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific background for the preparation of 4-cyano-3-methoxybenzoyl chloride, a key intermediate in medicinal chemistry and organic synthesis. The guide emphasizes safety, mechanistic understanding, and procedural robustness to ensure reliable and reproducible outcomes.

Introduction and Significance

4-cyano-3-methoxybenzoyl chloride is a valuable bifunctional building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of a reactive acyl chloride group allows for facile amide and ester formation, while the cyano and methoxy moieties offer opportunities for further chemical modification and can play significant roles in modulating the pharmacokinetic and pharmacodynamic properties of a final compound.[1][2] The controlled and efficient synthesis of this reagent is therefore a critical first step in many drug discovery pipelines.[3]

This guide details its preparation from the corresponding carboxylic acid using thionyl chloride (SOCl₂), a widely employed and effective method.[4][5] The protocol is designed to be scalable and high-yielding, with a focus on practical execution and safety in a laboratory setting.

Mechanistic Rationale: The "Why" Behind the Synthesis

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic chemistry. Thionyl chloride is often the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification and helps drive the reaction to completion.[4][6][7]

The reaction proceeds via a nucleophilic acyl substitution pathway:

  • Activation: The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one (-OS(O)Cl).[8][9]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[6]

  • Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into stable gaseous byproducts (SO₂ and HCl), yielding the final 4-cyano-3-methoxybenzoyl chloride.[8]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species that activates the carboxylic acid more rapidly than thionyl chloride alone.[5][7]

Safety First: Reagent Handling and Hazard Mitigation

Acyl chlorides and thionyl chloride are hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.[10]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Substance Primary Hazards Mandatory PPE & Engineering Controls
4-cyano-3-methoxybenzoic acid Irritant to eyes, skin, and respiratory system.Chemical-resistant gloves, safety goggles, lab coat.
Thionyl Chloride (SOCl₂) Corrosive, toxic if inhaled, reacts violently with water to release toxic HCl and SO₂ gas.[11][12][13]Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat, work exclusively in a certified chemical fume hood.[14][15]
Solvents (e.g., Toluene, DCM) Flammable, irritant, potential carcinogen.Use in a well-ventilated fume hood, away from ignition sources. Grounding of equipment is necessary for large-scale transfers.[16]
4-cyano-3-methoxybenzoyl chloride Corrosive, reacts with moisture to produce HCl.[10][17]Handle under inert, anhydrous conditions. Use the same PPE as for thionyl chloride.[18]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][18]

  • Spills: Absorb small spills with an inert, dry material like sand or vermiculite (do not use combustible materials).[12][17] For large spills, evacuate the area and contact emergency services. Never use water to clean up a thionyl chloride or acyl chloride spill.[12][17]

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-cyano-3-methoxybenzoyl chloride on a multi-gram scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the reagent and product.[7][19]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Glassware & Reagent Prep (Oven-dried glassware, anhydrous solvents) B 2. Reagent Charging (Add starting acid, solvent, and DMF catalyst to flask) A->B C 3. SOCl₂ Addition (Add thionyl chloride dropwise at 0-5 °C) B->C D 4. Reaction Progression (Warm to room temp, then heat to reflux for 2-4 hours) C->D E 5. Reagent Removal (Distill off excess SOCl₂ and solvent under reduced pressure) D->E F 6. Purification (Vacuum distillation or recrystallization of the crude product) E->F G 7. Product Characterization (NMR, IR, etc.) F->G

Caption: Experimental workflow for the synthesis of 4-cyano-3-methoxybenzoyl chloride.

Table 2: Materials and Reagents

Reagent/Material Grade Quantity (Example Scale) Supplier
4-cyano-3-methoxybenzoic acid≥98%10.0 g (56.4 mmol)Commercial
Thionyl Chloride (SOCl₂)≥99%10.0 mL (137.5 mmol, 2.4 equiv.)Commercial
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%0.1 mL (catalytic)Commercial
TolueneAnhydrous, ≥99.8%100 mLCommercial
Round-bottom flask (250 mL)-1-
Reflux condenser with gas outlet-1-
Pressure-equalizing dropping funnel-1-
Magnetic stirrer and stir bar-1-
Heating mantle / Oil bath-1-

Step-by-Step Procedure:

  • Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. The outlet of the condenser should be connected to a gas bubbler and a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging Reagents: To the flask, add 4-cyano-3-methoxybenzoic acid (10.0 g, 56.4 mmol) followed by anhydrous toluene (100 mL). Add a catalytic amount of anhydrous DMF (0.1 mL) to the stirred suspension.

  • Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (10.0 mL, 137.5 mmol). Cool the reaction flask in an ice-water bath to 0-5 °C. Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes. The slow addition is crucial to control the initial exothermic reaction and the rate of gas evolution.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction is typically complete when the solid starting material has fully dissolved and gas evolution has ceased.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of volatile reagents, co-evaporation with fresh anhydrous toluene (2 x 20 mL) may be performed.

  • Purification: The resulting crude 4-cyano-3-methoxybenzoyl chloride can be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent (e.g., hexanes/toluene) to yield the final product as a solid.

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the final product. The high reactivity of acyl chlorides necessitates that samples for analysis are handled under anhydrous conditions.[21]

G Start 4-Cyano-3-methoxybenzoic Acid (C₉H₇NO₃) Product 4-Cyano-3-methoxybenzoyl Chloride (C₉H₆ClNO) Start->Product SOCl₂, cat. DMF Toluene, Reflux (-H₂O, +Cl)

Caption: Chemical transformation from starting material to the desired acyl chloride product.

Table 3: Expected Analytical Data

Technique Expected Result / Characteristic Signal
Appearance White to pale yellow solid.
Infrared (IR) Spectroscopy Strong C=O stretch for acyl chloride at ~1770-1800 cm⁻¹ (shifted from ~1700 cm⁻¹ for the acid).[21]Sharp C≡N (nitrile) stretch at ~2230 cm⁻¹.C-O (methoxy) stretch at ~1250 cm⁻¹.
¹H NMR Spectroscopy Aromatic protons (multiplets or distinct signals in the 7-8 ppm range).Methoxy group singlet (-OCH₃) at ~3.9-4.1 ppm.[22]
¹³C NMR Spectroscopy Carbonyl carbon (C=O) signal at ~168-172 ppm.Nitrile carbon (C≡N) signal at ~115-120 ppm.Aromatic carbons and methoxy carbon signals.[23]
Purity (by HPLC) Due to high reactivity, direct analysis is challenging. Derivatization with an amine or alcohol followed by HPLC analysis is a reliable method for purity assessment.[24][25]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Presence of moisture in reagents or glassware, deactivating the thionyl chloride and hydrolyzing the product.Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-purity thionyl chloride.[7]
Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and monitored until gas evolution ceases.
Product is Dark/Discolored Overheating or prolonged reaction time leading to decomposition.Maintain a controlled reflux temperature and monitor the reaction progress to avoid unnecessary heating.
Impure starting materials.Use high-purity 4-cyano-3-methoxybenzoic acid.
Product Hydrolyzes Back to Acid Exposure to atmospheric moisture during work-up or storage.Conduct all work-up and purification steps under an inert atmosphere. Store the final product in a tightly sealed container under nitrogen or argon.[19]

Conclusion

The synthesis of 4-cyano-3-methoxybenzoyl chloride via the reaction of its parent carboxylic acid with thionyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism, adhering strictly to safety protocols, and employing anhydrous techniques, researchers can reliably produce this important synthetic intermediate. The detailed protocol and characterization data provided herein serve as a comprehensive resource for professionals in the field of drug discovery and organic synthesis.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

  • Reactions of Carboxylic Acids. (2023). OpenStax. [Link]

  • THIONYL CHLORIDE AR Safety Data Sheet. Loba Chemie. [Link]

  • Thionyl Chloride MATERIAL SAFETY DATA SHEET. Bionium. [Link]

  • Carboxylic Acid + SOCl2. (2025). ReactionWeb.io. [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

  • Acyl chlorides stability. (2020). Sciencemadness Discussion Board. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017).
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Chemistry Acid Chloride. SATHEE - IIT Kanpur. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017). European Patent Office. [Link]

  • 4-Cyano-3-methylbenzoyl chloride. PubChem - NIH. [Link]

  • Acyl Chlorides & Esters. (2025). Save My Exams. [Link]

  • 4-Cyano-4'-methoxy-chalcone. SpectraBase. [Link]

  • The Analysis of Acid Chlorides. (1953). RSC Publishing. [Link]

  • Chlorination of 4-methoxybenzoyl chloride. (1982).
  • Acyl chloride synthesis. Organic Chemistry Portal. [Link]

  • United States Patent. (2016).
  • Production of 3-(or 4-)cyanobenzaldehyde. (1997).
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).
  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • Acids to Acyl Chlorides, Part 1. (2021). YouTube. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Design and Synthesis of Novel Anticancer Drugs. (2023). CNR-IRIS. [Link]

  • Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. [Link]

  • Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. (2023). MDPI. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

Sources

Method

Application Notes and Protocols for the Esterification of Methyl 4-cyano-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed methodologies for the synthesis of methyl 4-cyano-3-methoxybenzoate, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of methyl 4-cyano-3-methoxybenzoate, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We present two robust and scalable protocols for the esterification of 4-cyano-3-methoxybenzoic acid: the classic Fischer-Speier esterification under acidic catalysis and a highly efficient method involving the intermediate formation of an acyl chloride using thionyl chloride. This document offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, and a comparative analysis of the two approaches. Furthermore, it includes detailed protocols for the purification and characterization of the final product, supported by predicted and representative analytical data.

Introduction: The Significance of Methyl 4-cyano-3-methoxybenzoate

Methyl 4-cyano-3-methoxybenzoate is a versatile organic building block whose structural motifs—a cyano group, a methoxy group, and a methyl ester—confer unique reactivity and make it a valuable precursor in the synthesis of a wide array of complex molecules.[1] Its applications are particularly prominent in medicinal chemistry, where it serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The presence of the cyano and methoxy functionalities allows for diverse chemical modifications, enabling the fine-tuning of the pharmacological properties of target molecules.[2] Beyond pharmaceuticals, this compound is utilized in the formulation of modern agrochemicals, contributing to the creation of more effective and selective pesticides and herbicides.[1][2] In the realm of materials science, it is employed in the synthesis of specialty polymers and resins, imparting enhanced thermal stability and mechanical properties.[1]

This guide is designed to equip researchers and synthetic chemists with the necessary knowledge and practical protocols to efficiently synthesize and purify methyl 4-cyano-3-methoxybenzoate, thereby facilitating its application in various fields of research and development.

Reaction Schematics and Mechanistic Overview

The conversion of 4-cyano-3-methoxybenzoic acid to its methyl ester can be effectively achieved through two primary synthetic routes, each with its own set of advantages and considerations.

Method A: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used.[5]

  • Reaction: 4-cyano-3-methoxybenzoic acid + Methanol ⇌ Methyl 4-cyano-3-methoxybenzoate + Water (in the presence of a strong acid catalyst, e.g., H₂SO₄)

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[6]

Method B: Esterification via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the alcohol to form the ester. This is generally a faster and higher-yielding method that is not reversible.

  • Step 1: Acyl Chloride Formation 4-cyano-3-methoxybenzoic acid + SOCl₂ → 4-cyano-3-methoxybenzoyl chloride + SO₂ + HCl

  • Step 2: Ester Formation 4-cyano-3-methoxybenzoyl chloride + Methanol → Methyl 4-cyano-3-methoxybenzoate + HCl

  • Mechanism: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to produce the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The highly electrophilic acyl chloride then reacts rapidly with the alcohol to form the ester.

Comparative Analysis of Synthetic Routes

The choice between Fischer esterification and the thionyl chloride method depends on several factors, including the desired scale of the reaction, the sensitivity of the starting material to strong acids, and the required purity of the final product.

FeatureFischer-Speier EsterificationThionyl Chloride Method
Reagents 4-cyano-3-methoxybenzoic acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄)4-cyano-3-methoxybenzoic acid, Thionyl Chloride, Methanol
Reaction Conditions Typically requires heating under reflux for several hours.Acyl chloride formation is often rapid at room temperature or with gentle heating. The subsequent reaction with alcohol is also fast.
Byproducts WaterSulfur dioxide (SO₂) and Hydrogen chloride (HCl) (both gaseous)
Yield Generally moderate to good, but limited by equilibrium.Typically high to excellent yields.
Reversibility ReversibleEssentially irreversible.
Advantages Uses less hazardous reagents (compared to thionyl chloride). Simpler workup for some applications.Higher yields and faster reaction times. The reaction goes to completion.
Disadvantages Equilibrium may limit yield. Requires a large excess of alcohol. May require removal of water to drive the reaction.Thionyl chloride is a corrosive and hazardous reagent that must be handled with care in a fume hood. The reaction produces corrosive HCl gas.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.

Starting Material and Product Characterization
  • 4-cyano-3-methoxybenzoic acid:

    • CAS Number: 102362-00-5[5]

    • Molecular Formula: C₉H₇NO₃

    • Molecular Weight: 177.16 g/mol [5]

    • Appearance: Yellow to brown solid[5]

  • Methyl 4-cyano-3-methoxybenzoate:

    • CAS Number: 25978-74-9[7]

    • Molecular Formula: C₁₀H₉NO₃

    • Molecular Weight: 191.19 g/mol

    • Appearance: White to yellow solid[7]

    • Melting Point: 124-126 °C

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[5][6][8]

Workflow for Fischer-Speier Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine 4-cyano-3-methoxybenzoic acid, methanol, and H₂SO₄ in a round-bottom flask. B Heat the mixture to reflux for 1-2 hours. A->B C Cool the reaction mixture and pour into water. Extract with an organic solvent (e.g., ethyl acetate). B->C D Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. C->D E Wash with brine, dry over anhydrous Na₂SO₄, and filter. D->E F Concentrate the organic phase under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol). E->F

Caption: Workflow for the Fischer-Speier Esterification of 4-cyano-3-methoxybenzoic acid.

Materials:

  • 4-cyano-3-methoxybenzoic acid (1.0 eq)

  • Methanol (used in excess, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3-methoxybenzoic acid (e.g., 5.0 g, 28.2 mmol).

  • Add a large excess of methanol (e.g., 50 mL).

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 0.28 mL, 2.82 mmol) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford pure methyl 4-cyano-3-methoxybenzoate.

Protocol 2: Esterification via Acyl Chloride Intermediate

This protocol is based on standard procedures for the conversion of carboxylic acids to esters using thionyl chloride.

Workflow for Esterification via Acyl Chloride

cluster_0 Acyl Chloride Formation cluster_1 Esterification cluster_2 Work-up and Purification A Suspend 4-cyano-3-methoxybenzoic acid in an inert solvent (e.g., toluene). B Add a catalytic amount of DMF (optional) and then add thionyl chloride dropwise. A->B C Heat the mixture to reflux until gas evolution ceases. B->C D Remove excess thionyl chloride under reduced pressure. C->D E Dissolve the crude acyl chloride in an inert solvent and add methanol dropwise at 0 °C. D->E F Allow the reaction to warm to room temperature and stir until completion. E->F G Quench the reaction with water. Extract with an organic solvent. F->G H Wash the organic layer with saturated NaHCO₃ solution and brine. G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product. H->I

Caption: Workflow for the esterification of 4-cyano-3-methoxybenzoic acid via an acyl chloride intermediate.

Materials:

  • 4-cyano-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (e.g., 1.5-2.0 eq)

  • Toluene or Dichloromethane (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Methanol (e.g., 1.2 eq)

  • Triethylamine or Pyridine (optional, as an acid scavenger)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Addition funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-cyano-3-methoxybenzoic acid (e.g., 5.0 g, 28.2 mmol) in anhydrous toluene (50 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (e.g., 3.1 mL, 42.3 mmol) to the suspension at room temperature.

  • Attach a reflux condenser fitted with a drying tube (or a gas outlet to a scrubber) and heat the mixture to reflux (approximately 110 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add methanol (e.g., 1.4 mL, 33.8 mmol) to the stirred solution. If desired, an acid scavenger like triethylamine or pyridine can be added to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol or ethanol.

Product Purification and Characterization

Purification by Recrystallization

Recrystallization is an effective method for purifying the solid methyl 4-cyano-3-methoxybenzoate.

General Procedure for Recrystallization:

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., methanol or ethanol).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Analytical Characterization

The identity and purity of the synthesized methyl 4-cyano-3-methoxybenzoate should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point in the range of 124-126 °C is indicative of high purity.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule.

    • Predicted IR Peaks:

      • ~2230 cm⁻¹ (C≡N stretch)

      • ~1720 cm⁻¹ (C=O ester stretch)

      • ~1600, 1500 cm⁻¹ (C=C aromatic stretch)

      • ~1250 cm⁻¹ (C-O ester stretch)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product.

    • Predicted ¹H NMR (in CDCl₃, 300 MHz):

      • δ ~8.2 (s, 1H, Ar-H)

      • δ ~7.8 (d, 1H, Ar-H)

      • δ ~7.0 (d, 1H, Ar-H)

      • δ ~3.95 (s, 3H, -OCH₃)

      • δ ~3.90 (s, 3H, -COOCH₃)

    • Predicted ¹³C NMR (in CDCl₃, 75 MHz):

      • δ ~165.0 (C=O, ester)

      • δ ~162.0 (Ar-C-OCH₃)

      • δ ~135.0 (Ar-C)

      • δ ~133.0 (Ar-C)

      • δ ~115.0 (Ar-C)

      • δ ~114.0 (C≡N)

      • δ ~105.0 (Ar-C-CN)

      • δ ~56.0 (-OCH₃)

      • δ ~52.5 (-COOCH₃)

Please note that the provided NMR and IR data are predicted based on the chemical structure and data for analogous compounds. Experimental values may vary slightly.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of methyl 4-cyano-3-methoxybenzoate. The Fischer-Speier esterification offers a straightforward approach with readily available and less hazardous reagents, making it suitable for many laboratory settings. For applications requiring higher yields and faster reaction times, the thionyl chloride method provides a superior alternative, albeit with the need for more stringent safety precautions. The detailed procedures for reaction work-up, purification, and characterization will enable researchers to produce high-purity material for their specific applications in drug discovery, agrochemical development, and materials science.

References

  • Fischer Esterification of Benzoic Acid. (2002). Studylib. Retrieved from [Link]

  • 3-Cyano-4-methoxybenzoic acid methyl ester. Chem-Impex. Retrieved from [Link]

  • 4-cyano-3-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Esterification. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • The Fischer Esterification. University of Missouri–St. Louis. Retrieved from [Link]

  • Preparation of Methyl Benzoate. University of Colorado Boulder. Retrieved from [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026). ACS Publications. Retrieved from [Link]

  • Fischer Esterification. (2021). Chemistry Steps. Retrieved from [Link]

  • Process for the preparation of carboxylic acid methyl esters. Google Patents.
  • Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. Retrieved from [Link]

  • METHYL 3-CYANO-4-METHOXYBENZOATE. Matrix Fine Chemicals. Retrieved from [Link]

  • Recrystallization Of Meth. Mirante. Retrieved from [Link]

  • Methyl 3-cyano-4-methoxybenzoate. PubChem. Retrieved from [Link]

  • Purification: How To. University of Rochester. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses. Retrieved from [Link]

  • Preparation method of methyl 3-cyano-4-hydroxybenzoate. Google Patents.
  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents.
  • Synthesis of methyl 3-cyanobenzoate by a green process. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]

  • Methyl 3-cyano-4-methoxybenzoate, 97%. Rhenium Ltd. Retrieved from [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Retrieved from [Link]

  • Benzoic acid, 4-methoxy-3-nitro-. NIST WebBook. Retrieved from [Link]

  • Methyl 4-(benzyloxy)-3-methoxybenzoate. (2014). PMC. Retrieved from [Link]

  • Full Assignment of Cyano- And Methine-Carbon Peaks in. Amanote Research. Retrieved from [Link]

  • Supporting Information. CDC Stacks. Retrieved from [Link]

  • 4-Cyano-benzoic acid. SpectraBase. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025). ACG Publications. Retrieved from [Link]

Sources

Application

Advanced Synthesis Protocols: Non-Steroidal Mineralocorticoid Receptor Antagonist (MRA) Precursors

[1] Abstract The shift from steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone to non-steroidal alternatives (finerenone, esaxerenone) represents a paradigm shift in cardiorenal therapeutics.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The shift from steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone to non-steroidal alternatives (finerenone, esaxerenone) represents a paradigm shift in cardiorenal therapeutics.[1] Unlike their steroidal predecessors, which carry risks of progestogenic and anti-androgenic side effects due to nuclear receptor cross-reactivity, non-steroidal MRAs utilize a bulky, non-planar architecture to lock the receptor in an inactive conformation via passive antagonism. This guide details the synthesis of the critical dihydronaphthyridine and atropisomeric pyrrole precursors, focusing on the induction and resolution of chirality—the defining challenge in their production.

Introduction: The Structural Imperative

The efficacy of non-steroidal MRAs relies on a specific "lock-and-key" mechanism that differs fundamentally from steroidal drugs.

  • Steroidal MRAs: Mimic the endogenous ligand, competing for the binding pocket but failing to activate the receptor.

  • Non-Steroidal MRAs: Utilize bulky substituents (e.g., the 4-phenyl group in finerenone) to physically prevent the folding of Helix 12, a conformational change required for co-activator recruitment.

Consequently, the synthesis of these precursors is not merely about connectivity but about conformational control —specifically, establishing the correct absolute configuration at the C4 position (finerenone) or the N-C chiral axis (esaxerenone).

MRA_Mechanism Ligand Aldosterone (Endogenous) MR_Active MR Receptor (Active Conformation) Ligand->MR_Active Binds Helix12 Helix 12 Folding MR_Active->Helix12 Triggers GeneExp Fibrosis/Inflammation Gene Expression Helix12->GeneExp Promotes MR_Inactive MR Receptor (Inactive) Helix12->MR_Inactive Prevents Folding Steroidal Steroidal MRA (Spironolactone) Steroidal->MR_Active Competes NonSteroidal Non-Steroidal MRA (Finerenone/Esaxerenone) BulkyGroup Bulky Substituent (Steric Hindrance) NonSteroidal->BulkyGroup Possesses BulkyGroup->Helix12 Physically Blocks

Figure 1: Mechanistic distinction. Non-steroidal MRAs rely on steric bulk to physically block Helix 12 folding, necessitating precise stereochemical synthesis.

Protocol A: Dihydronaphthyridine Scaffold (Finerenone Precursor)

Target: (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.[2]

The core challenge is the Hantzsch-type condensation followed by optical resolution . The dihydropyridine ring is inherently unstable to oxidation; therefore, process parameters must minimize exposure to light and oxidants.

Reagents & Materials[1][3][4][5][6][7]
  • Aldehyde: 4-cyano-2-methoxybenzaldehyde.[3]

  • Dione Component: 2-acetyl-gamma-butyrolactone (or acetoacetamide derivative).

  • Pyridine Component: 4-amino-5-methyl-2-hydroxypyridine.[3]

  • Resolution Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Solvents: 2-Propanol (IPA), Ethanol, Water.

Step-by-Step Synthesis Workflow

Step 1: Multi-Component Condensation (Racemate Formation)

  • Charge a reactor with 4-cyano-2-methoxybenzaldehyde (1.0 eq) and the acetoacetamide derivative (1.0 eq) in 2-Propanol.

  • Add 4-amino-5-methyl-2-hydroxypyridine (1.0 eq).

  • Reflux at 80-85°C for 12–16 hours. Critical Control: Monitor water content; removing water azeotropically can drive conversion.

  • Cool to 20°C. The racemic dihydronaphthyridine precipitates.

  • Filter and wash with cold IPA. Dry under vacuum at 50°C.

    • Yield Target: >80% (Racemic).[4][5]

Step 2: Chemical Resolution (The Critical Step) While chromatographic separation is possible, industrial scalability relies on diastereomeric salt formation.

  • Suspend the racemic precursor in Ethanol/Water (approx. 4:1 ratio).

  • Add (+)-Di-p-toluoyl-D-tartaric acid (0.55 eq). Note: Using <1.0 eq exploits the solubility difference between the diastereomers.

  • Heat to reflux until a clear solution is obtained.

  • Cool slowly (ramp rate: 5°C/hour) to room temperature. The (S)-enantiomer-DTTA salt crystallizes preferentially.

  • Filter the salt.

  • Liberate the free base: Suspend the salt in water, add NaHCO₃ (aq) until pH 8, and extract with Ethyl Acetate.

  • Recrystallize from Ethanol to achieve >99% ee.

Finerenone_Synth Aldehyde 4-cyano-2-methoxy- benzaldehyde Hantzsch Hantzsch Condensation (Reflux, IPA) Aldehyde->Hantzsch Pyridine 4-amino-5-methyl- 2-hydroxypyridine Pyridine->Hantzsch Dione Acetoacetamide Derivative Dione->Hantzsch Racemate Racemic Dihydronaphthyridine Hantzsch->Racemate Resolution Chiral Resolution (+)-Di-p-toluoyl-D-tartaric acid Racemate->Resolution Salt (S)-Enantiomer Salt (Crystalline) Resolution->Salt Selective Crystallization FreeBase Finerenone Precursor (>99% ee) Salt->FreeBase Base Liberation (NaHCO3)

Figure 2: Synthetic pathway for the Finerenone dihydronaphthyridine core, highlighting the Hantzsch condensation and chiral resolution.

Protocol B: Atropisomeric Pyrrole Scaffold (Esaxerenone Precursor)

Target: (S)-1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid.

Unlike finerenone (central chirality), esaxerenone exhibits axial chirality (atropisomerism) due to restricted rotation between the pyrrole and the bulky phenyl ring.

Reagents & Materials[1][3][4][5][6][7]
  • Ketone: 1-[2-(trifluoromethyl)phenyl]propan-2-one.

  • Reagent: Ethyl cyanoacetate.[6][7]

  • Cyclization Agent: Sulfonyl chloride / Base.

  • Resolution Agent: Quinine (Natural alkaloid).

  • Solvents: Toluene, Dimethylacetamide (DMAc), Ethyl Acetate.

Step-by-Step Synthesis Workflow

Step 1: Pyrrole Ring Construction (Paal-Knorr Variation)

  • Bromination: React the starting ketone with Bromine in ether to form the

    
    -bromo ketone.
    
  • Coupling: React the

    
    -bromo ketone with the enolate of ethyl cyanoacetate (generated by NaH or K₂CO₃) in Toluene.
    
  • Cyclization: Treat the resulting intermediate with HCl/Ethanol or a sulfonyl chloride dehydrating agent to close the pyrrole ring.

  • Hydrolysis: Saponify the ester using NaOH to yield the racemic carboxylic acid precursor.

Step 2: Atroposelective Resolution (Quinine Salt Method) This protocol utilizes the "Quinine Salt" method developed by Daiichi Sankyo, which is superior to chromatography for kilogram-scale batches.

  • Dissolve the racemic pyrrole carboxylic acid (1.0 eq) in a mixture of DMAc, Ethyl Acetate, and Water (ratio 1:5:0.5).

  • Add Quinine (0.55 eq).

  • Heat to 70-80°C to dissolve all solids.

  • Cool gradually to 25°C. The (S)-atropisomer forms a stable, less soluble salt with Quinine.

  • Filter the precipitate.

    • QC Check: The diastereomeric excess (de) should be >95% by Chiral HPLC.

  • Liberate the acid: Treat the salt with dilute HCl and extract with Ethyl Acetate.

  • Final Coupling: The resolved acid is then ready for amide coupling with 4-(methylsulfonyl)aniline to form the API.

Esaxerenone_Synth Start Trifluoromethyl Ketone Bromination Alpha-Bromination Start->Bromination Cyclization Pyrrole Cyclization (w/ Ethyl Cyanoacetate) Bromination->Cyclization Racemate_Acid Racemic Pyrrole Carboxylic Acid Cyclization->Racemate_Acid Crystallization Selective Crystallization (S-Atropisomer Salt) Racemate_Acid->Crystallization + Quinine Quinine Quinine Addition (Resolution Agent) Quinine->Crystallization Final Esaxerenone Precursor (Resolved Acid) Crystallization->Final Acid Hydrolysis

Figure 3: Formation of the atropisomeric pyrrole core. The quinine-mediated resolution is the industry standard for establishing axial chirality.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation. The following parameters must be met before proceeding to API formulation.

Data Summary Table
ParameterFinerenone Precursor (Dihydropyridine)Esaxerenone Precursor (Pyrrole Acid)
Key Chirality C4-Carbon (Central)N-Phenyl Axis (Atropisomer)
Target Config (S)-Enantiomer(S)-Atropisomer
Detection Method Chiral HPLC (Amylose-based column)Chiral HPLC (Cellulose-based column)
Resolution Agent Di-p-toluoyl-D-tartaric acidQuinine
Melting Point 205–210°C (Decomposes)240–245°C
Stability Light Sensitive (Oxidation to Pyridine)Stable, but avoid strong bases
Chiral HPLC Protocol (General)
  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

References

  • Bärfacker, L., et al. (2012).[5][8][9][10] Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases.[11][5][12] ChemMedChem, 7(8), 1385–1403.[8][9][10] Link

  • Kolkhof, P., & Bärfacker, L. (2017).[9][13] 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development.[13] Journal of Endocrinology, 234(1), T125–T140. Link

  • Arai, K., et al. (2015). Synthesis and biological evaluation of novel 1,5-diarylpyrrole-3-carboxamides as mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 23(15), 4604-4613. Link

  • Daiichi Sankyo Co., Ltd. (2010). Patent WO2010098286A1: Pharmaceutical preparation containing mineralocorticoid receptor antagonist.Link

  • Bayer Pharma AG. (2021). Patent WO2021074077A1: Process for the preparation of finerenone.[2]Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing nitrile hydrolysis during 4-Cyano-3-methoxybenzoic acid synthesis

A Guide to Preventing Nitrile Hydrolysis and Maximizing Yield Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 4-Cyano-3...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Nitrile Hydrolysis and Maximizing Yield

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 4-Cyano-3-methoxybenzoic acid and encountering challenges with nitrile hydrolysis. As a Senior Application Scientist, I will provide in-depth technical guidance and field-proven insights to help you troubleshoot and optimize your synthetic route.

The synthesis of 4-Cyano-3-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science, can be complicated by the unintended hydrolysis of the nitrile group. This side reaction can significantly reduce the yield of the desired product and introduce impurities that are difficult to remove. This guide will provide a structured approach to understanding and preventing this issue.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Q1: My yield of 4-Cyano-3-methoxybenzoic acid is consistently low, and I suspect nitrile hydrolysis. What are the tell-tale signs of this side reaction in my analytical data (TLC, NMR, LC-MS)?

A1: Identifying the byproducts of nitrile hydrolysis is the first critical step. Here’s what to look for:

  • Thin-Layer Chromatography (TLC): You will likely observe a new, more polar spot in addition to your starting material and desired product. The polarity of the byproduct will depend on whether the nitrile has hydrolyzed to the amide (4-carbamoyl-3-methoxybenzoic acid) or the dicarboxylic acid (3-methoxyphthalic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of broad singlets in the 7-8 ppm region, which are characteristic of amide N-H protons. The carboxylic acid protons of both the desired product and the dicarboxylic acid byproduct will also be present, typically as broad singlets downfield (>10 ppm).

    • ¹³C NMR: The most definitive sign is the disappearance of the nitrile carbon signal (typically around 115-125 ppm) and the appearance of a new carbonyl carbon signal for the amide (around 165-175 ppm) or a second carboxylic acid carbonyl signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying byproducts. You should look for masses corresponding to the expected hydrolyzed products:

    • 4-Cyano-3-methoxybenzoic acid: C₉H₇NO₃, MW = 177.16 g/mol [1][2]

    • 4-Carbamoyl-3-methoxybenzoic acid (Amide byproduct): C₉H₉NO₄, MW = 195.17 g/mol

    • 3-Methoxyphthalic acid (Dicarboxylic acid byproduct): C₉H₈O₅, MW = 196.16 g/mol

Q2: I am using a Sandmeyer reaction to introduce the cyano group. What are the critical parameters to control to minimize nitrile hydrolysis during this step?

A2: The Sandmeyer reaction, while effective for introducing a cyano group, can be prone to side reactions, including hydrolysis, if not carefully controlled.[3][4] Here are the key parameters to focus on:

  • Temperature: Low temperatures are crucial for the stability of the diazonium salt intermediate. The diazotization step should be performed at 0-5 °C to prevent premature decomposition of the diazonium salt to a phenol.[3]

  • pH Control: The acidity of the reaction medium is critical for the stability of the diazonium salt.[3] Maintaining a strongly acidic environment during diazotization is necessary.

  • Choice of Cyanide Source: The reactivity and solubility of the cyanide source (e.g., CuCN, KCN, NaCN) can impact the reaction.[3] Using a well-prepared and reactive copper(I) cyanide is often key to a successful and rapid cyanation, which can outcompete the hydrolysis reaction.

Sandmeyer_Reaction_Optimization

Q3: My synthesis involves a final hydrolysis step to convert an ester to the carboxylic acid. How can I selectively hydrolyze the ester without affecting the nitrile group?

A3: Chemoselective hydrolysis is achievable by carefully selecting your reaction conditions. Nitriles are generally less reactive towards hydrolysis than esters.[5]

  • Mild Basic Conditions: Using a weaker base like sodium bicarbonate or potassium carbonate in a mixed solvent system (e.g., methanol/water) at room temperature can often selectively cleave the ester.

  • Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using a lipase can offer excellent selectivity for the ester group.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the ester is consumed, preventing over-hydrolysis of the nitrile.

Frequently Asked Questions (FAQs)

What is the mechanism of nitrile hydrolysis, and how does it inform prevention strategies?

Nitrile hydrolysis can be catalyzed by both acid and base.[6][7][8]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by water.[7][9] This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[6][7] To prevent this, avoid prolonged exposure to strong acids, especially at elevated temperatures.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[7][8] The resulting intermediate is protonated by water to form an amide, which can then be further hydrolyzed to a carboxylate salt.[7][8] Using milder basic conditions and lower temperatures can help to stop the reaction at the amide stage or prevent it altogether.[10]

Nitrile_Hydrolysis_Mechanisms

Are there alternative methods to the Sandmeyer reaction for introducing the cyano group that are less prone to hydrolysis?

Yes, several alternative methods exist:

  • Palladium-Catalyzed Cyanation: This method often uses a palladium catalyst with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]). These reactions can sometimes be performed under milder conditions than the Sandmeyer reaction.

  • Nucleophilic Aromatic Substitution (SₙAr): If the aromatic ring is sufficiently activated with electron-withdrawing groups, a direct SₙAr reaction with a cyanide salt can be a viable option.

  • Modern Variations of the Sandmeyer Reaction: Recent research has focused on developing milder and more efficient Sandmeyer-type reactions, including copper-free methods and the use of alternative cyanide sources.[11][12]

What are the best practices for the workup and purification of 4-Cyano-3-methoxybenzoic acid to avoid hydrolysis?

The workup procedure is a critical stage where hydrolysis can occur.

  • Avoid Strong Aqueous Acids and Bases: During extraction, use dilute solutions of acids and bases and minimize contact time.

  • Temperature Control: Keep the temperature low during extractions and solvent removal to slow down potential hydrolysis.

  • Prompt Isolation: Do not let the crude product sit in aqueous solutions for extended periods. Proceed with extraction and drying as efficiently as possible.

  • Anhydrous Conditions: When possible, use anhydrous solvents for extraction and ensure all glassware is thoroughly dried.[13]

Experimental Protocols

Optimized Sandmeyer Reaction for the Synthesis of 4-Cyano-3-methoxybenzoic acid

This protocol is designed to minimize nitrile hydrolysis.

  • Diazotization:

    • Dissolve 4-amino-3-methoxybenzoic acid in a suitable aqueous acid (e.g., HCl, H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN mixture, maintaining a controlled temperature as specified by the chosen literature procedure.

    • Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction mixture with a suitable reagent if necessary.

    • Extract the product into an organic solvent.

    • Wash the organic layer with a neutral brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Remove the solvent under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting_Workflow

Data Summary

IssuePotential CauseRecommended ActionAnalytical Confirmation
Low Yield Nitrile HydrolysisOptimize reaction conditions (temperature, pH), use milder reagents, modify workup.TLC, NMR, LC-MS
Amide Byproduct Incomplete Hydrolysis or Partial Hydrolysis of NitrileProlonged reaction time or stronger hydrolysis conditions for ester cleavage; milder conditions to prevent nitrile hydrolysis.¹H NMR (amide N-H), LC-MS (M+18)
Dicarboxylic Acid Byproduct Complete Hydrolysis of NitrileUse milder hydrolysis conditions, shorter reaction times.LC-MS (M+19)

References

Sources

Optimization

Controlling demethylation side reactions in acidic media

Technical Support Center: Acidic Demethylation Control Topic: Controlling Demethylation Side Reactions in Acidic Media ( , , HBr) Role: Senior Application Scientist Status: Active Guide Introduction: The "De-Methylation"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acidic Demethylation Control

Topic: Controlling Demethylation Side Reactions in Acidic Media (


, 

, HBr) Role: Senior Application Scientist Status: Active Guide

Introduction: The "De-Methylation" Paradox

Welcome to the technical support center for advanced organic synthesis.

Demethylation of aryl methyl ethers is a deceptive transformation. On paper, it is a simple cleavage. In practice, it is a high-stakes balancing act. You are often exposing a highly reactive, electron-rich phenolic substrate to a potent Lewis acid (


, 

) or a harsh Brønsted acid (

).

The paradox? The very conditions required to break the robust


 bond create a "soup" of electrophilic methyl species and Lewis acid complexes that can destroy your product through polymerization, racemization, or the dreaded "Methyl Scrambling"  (C-alkylation).

This guide does not just list recipes; it troubleshoots the molecular mechanics of failure.

Module 1: The "Hard" Acid Protocol ( )

Focus: Controlling Methyl Scrambling and C-Alkylation.

Boron Tribromide (


) is the industry standard because it works at low temperatures. However, its byproduct is Methyl Bromide (

)
, a potent alkylating agent. If your substrate is electron-rich (e.g., resorcinol derivatives), the generated

can re-attack the aromatic ring (Friedel-Crafts alkylation), permanently ruining the impurity profile.
The Mechanism of Failure

When


 cleaves the ether, it forms a borate complex and releases 

. In a closed system or concentrated solution, this

lingers.
  • Path A (Desired):

    
     remains inert or vents off.
    
  • Path B (Side Reaction): The Lewis acid (

    
    ) activates the generated 
    
    
    
    , causing it to attack the ring of your newly formed phenol.
Experimental Protocol: The "Scavenger" Modification

To prevent Path B, you must introduce a "Methyl Sink"—a sacrificial nucleophile that consumes


 faster than your substrate does.

Reagents:

  • Substrate (1.0 eq)[1]

  • 
     (1.0 M in DCM, 3.0 - 4.0 eq)
    
  • Scavenger: Pentamethylbenzene (PMB) or 2-Methyl-2-butene (2.0 eq). Note: PMB is preferred for non-volatile workups.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Maintain strictly anhydrous conditions (

    
     atmosphere).
    
  • Solvation: Dissolve substrate and Pentamethylbenzene (2.0 eq) in Anhydrous DCM (

    
     M concentration).
    
    • Why PMB? It is extremely electron-rich. It acts as a "lightning rod," reacting with any electrophilic methyl species to form Hexamethylbenzene, which precipitates or is easily separated.

  • Addition: Cool to -78°C . Add

    
     dropwise over 30 minutes.
    
    • Critical: Never add

      
       rapidly. The exotherm destroys regioselectivity.
      
  • Warming: Allow to warm strictly to 0°C (ice bath). Do not reflux unless necessary.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Workup: The byproduct (Hexamethylbenzene) is non-polar. Wash the organic layer; your phenolic product can be extracted into base (1N NaOH) and re-acidified to separate it from the neutral scavenger.

Module 2: The "Soft" Nucleophile Protocol ( + Thiol)

Focus: Selectivity and Labile Functional Groups.

If your molecule contains esters, amides, or stereocenters,


 or 

are often too harsh. The "Hard Acid / Soft Nucleophile" system is the superior alternative.
The "Push-Pull" Mechanism

Instead of brute force, this method uses coordination and nucleophilic displacement.

  • Push: The Hard Acid (

    
    ) coordinates to the ether oxygen, weakening the 
    
    
    
    bond.
  • Pull: The Soft Nucleophile (Ethanethiol,

    
    ) attacks the methyl group via an 
    
    
    
    mechanism.

Visualizing the Pathway:

Demethylation cluster_prevention Why this works? Substrate Aryl-O-Me Complex Activated Complex [Aryl-O(AlCl3)-Me]+ Substrate->Complex AlCl3 (Hard Acid) Transition SN2 Transition State (EtSH attacking Me) Complex->Transition + EtSH (Soft Nuc) Product Phenol + Me-SEt Transition->Product Cleavage Note Me-SEt is stable. No electrophilic Me+ generated. No C-Alkylation.

Figure 1: The "Push-Pull" mechanism prevents the generation of free electrophilic methyl species, protecting the ring from alkylation.

Experimental Protocol: /EtSH System

Reagents:

  • 
     (anhydrous, 3.0 eq)[1]
    
  • Ethanethiol (

    
    ) or Dodecanethiol (odorless alternative) (4.0 eq)
    
  • DCM (Solvent)

Step-by-Step:

  • Preparation: In a fume hood (stench alert!), suspend

    
     in DCM at 0°C.
    
  • Activation: Add the Thiol slowly. The solution will clarify as the aluminum-thiolate species forms.

  • Reaction: Add the substrate solution dropwise.

  • Monitoring: Stir at 0°C to Room Temperature.

    • Tip: This reaction is often faster than

      
       for hindered ethers because the linear 
      
      
      
      attack is sterically less demanding than the bulky borate formation.
  • Quench: Pour into dilute HCl/Ice.

Module 3: Troubleshooting & FAQ

Data Comparison: Selecting the Right Reagent
FeatureBoron Tribromide (

)
Aluminum Chloride + ThiolHydrobromic Acid (

)
Acidity Type Lewis Acid (Strong)Lewis Acid (Buffered)Brønsted Acid (Strong)
Mechanism

-like (Borate)

(Push-Pull)

/

Mixed
Major Side Effect C-Alkylation (Scrambling)Stench (if using EtSH)Racemization / Hydrolysis
Scavenger Needed? YES (Pentamethylbenzene)NO (Thiol acts as scavenger)NO
Substrate Scope Simple Aryl EthersMultifunctional DrugsRobust Simple Ethers
Common Failure Modes

Q1: My reaction stalled at 50% conversion. Should I add more


? 
  • Diagnosis: You likely formed a stable borate complex that precipitated out of the DCM, stopping the reaction.

  • Fix: Do not just add reagent. Try "Double Activation" : Add a catalytic amount of

    
     or switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C. Alternatively, the "stalled" product might actually be the borate ester—ensure your hydrolysis (quench) was vigorous enough (stir with 1M HCl for 1 hour).
    

Q2: I see a +14 mass unit impurity (+Me) in my LCMS.

  • Diagnosis: This is "Methyl Scrambling" (C-alkylation). The methyl group moved from the oxygen to the ring.[2]

  • Fix: You must switch to the

    
    /Thiol  method (Module 2). The byproduct there is a thioether (
    
    
    
    ), which cannot alkylate the ring.

Q3: The workup is a nightmare emulsion.

  • Diagnosis: Aluminum and Boron salts form gelatinous hydroxides at neutral pH.

  • Fix: Use Rochelle Salt (Sodium Potassium Tartrate) .

    • Protocol: After quenching, add a saturated aqueous solution of Rochelle Salt and stir vigorously for 2 hours. The tartrate chelates the metal, breaking the emulsion and resulting in two clear layers.

References

  • Mechanism of Demethylation & Side Reactions

    • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
    • Source:Journal of Organic Chemistry / European Journal of Organic Chemistry.[3]

    • URL:[Link]

  • Hard Acid / Soft Nucleophile System (

    
     + Thiol): 
    
    • Title: Cleavage of Methyl Ethers with Ethanethiol and Aluminum Chloride.[4]

    • Source:The Journal of Organic Chemistry (Node et al.).[1]

    • URL:[Link]

  • Selective Demethylation Strategies

    • Title: Selective demethylation reactions of biomass-derived aromatic ether polymers.[5]

    • Source:Green Chemistry (RSC).
    • URL:[Link]

  • Mixed Boron Halides for Regioselectivity

    • Title: Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides.[6]

    • Source:Organic Letters.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Analysis of 4-Cyano-3-methoxybenzoic Acid

Executive Summary Topic: Characterization of the Nitrile ( ) Stretch Frequency in 4-Cyano-3-methoxybenzoic acid. Primary Application: Structural verification of benzoic acid derivatives in drug discovery and liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Characterization of the Nitrile (


) Stretch Frequency in 4-Cyano-3-methoxybenzoic acid.
Primary Application:  Structural verification of benzoic acid derivatives in drug discovery and liquid crystal synthesis.
Key Differentiator:  The specific electronic environment of the nitrile group—sandwiched between an ortho-methoxy donor and a para-carboxylic acid acceptor—creates a distinct spectral signature compared to standard benzonitriles.

This guide provides a technical breakdown of the vibrational spectroscopy for 4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5), comparing it against industry-standard alternatives to facilitate precise identification.

Theoretical Framework & Spectral Analysis

The Nitrile Vibrational Probe

The nitrile group (


) is a premier vibrational probe because its stretching frequency (

) appears in a "silent region" of the IR spectrum (2200–2260 cm⁻¹), free from interference by C-H, O-H, or C=O bands.

For 4-Cyano-3-methoxybenzoic acid , the frequency is governed by the push-pull electronic effects of its substituents:

  • Para-Carboxylic Acid (Position 1): An electron-withdrawing group (EWG) that inductively pulls electron density, typically increasing the bond order and frequency of the nitrile (Position 4).

  • Ortho-Methoxy Group (Position 3): An electron-donating group (EDG) via resonance. Although steric hindrance at the ortho position can dampen resonance, the net effect is an increase in electron density at the nitrile carbon, slightly weakening the triple bond and lowering the frequency (red shift) compared to the unsubstituted analog.

Comparative Spectral Data

The following table contrasts the target compound with structurally related standards. The data highlights how the ortho-methoxy group modulates the frequency.

CompoundStructure Description

Frequency (cm⁻¹)
IntensityShift Cause
4-Cyano-3-methoxybenzoic acid Target Molecule 2230 – 2238 Medium-Strong Combined Effect: Ortho-OMe donation lowers

slightly vs. Reference 1.
4-Cyanobenzoic acid Reference Standard 12240MediumBaseline for para-COOH substitution.
4-Methoxybenzonitrile Reference Standard 22216 – 2222StrongStrong para-OMe resonance lowers

significantly.
Benzonitrile Unsubstituted Core2228 – 2232VariableStandard aromatic nitrile baseline.

Analyst Insight: Analysts should expect the peak for 4-Cyano-3-methoxybenzoic acid to appear as a sharp, distinct band near 2235 cm⁻¹ . It will be slightly lower in energy than 4-cyanobenzoic acid (2240 cm⁻¹) due to the methoxy donation, but higher than 4-methoxybenzonitrile (2220 cm⁻¹) because the ortho-position limits full resonance overlap and the para-COOH exerts a stabilizing inductive effect.

Experimental Protocol: High-Resolution Acquisition

To distinguish the subtle frequency shifts (~5–10 cm⁻¹) caused by the methoxy group, a high-fidelity protocol is required.

Sample Preparation (Solid State)

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface water. (Water vapor has rotational lines that can interfere with baseline stability).

  • Matrix Preparation (KBr only): Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr. Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may mask subtle shifts).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise enhancement).

  • Apodization: Boxcar or Strong Norton-Beer (preserves peak sharpness).

  • Zero-Filling: Factor of 2 (interpolates data points for better peak picking accuracy).

Data Processing Workflow

The following logic flow ensures the nitrile peak is correctly identified and quantified.

FTIR_Workflow cluster_analysis Spectral Analysis Start Raw Interferogram FFT Fast Fourier Transform (Apodization: Norton-Beer) Start->FFT Bkg Background Subtraction (Clean Crystal/Air) FFT->Bkg Spec Absorbance Spectrum Bkg->Spec Region Isolate Region 2100 - 2400 cm⁻¹ Spec->Region Base Baseline Correction (2-point linear) Region->Base Peak Peak Picking (Threshold: 0.05 Abs) Base->Peak Result Reported ν(C≡N) Value Peak->Result

Figure 1: Step-by-step signal processing workflow to isolate the nitrile stretch frequency with high precision.

Comparison of Detection Methods

While FTIR is the standard, understanding alternatives validates the choice of method.

FeatureFTIR (Recommended) Raman Spectroscopy NMR (¹³C)
Detection Basis Dipole moment change (

)
Polarizability change (

)
Magnetic shielding
Nitrile Signal Medium intensity (due to polarity)Very Strong (symmetric stretch)Weak peak ~118 ppm
Sample State Solid or SolutionSolid or SolutionSolution only
Interference Minimal (Silent Region)Fluorescence (if impurities present)Solvent peaks
Use Case Routine QC & ID Polymorph studyFull structure elucidation

Why FTIR? For 4-Cyano-3-methoxybenzoic acid, the nitrile bond is polar enough (due to the asymmetric substitution) to give a distinct IR signal. While Raman offers a stronger signal for nitriles, FTIR is more accessible and sufficient for confirming the functional group's presence and electronic environment.

Troubleshooting & Validation

Problem: Broad or split nitrile peak.

  • Cause: Hydrogen bonding interactions between the carboxylic acid (-COOH) of one molecule and the nitrile (-CN) or methoxy oxygen of another in the solid state.

  • Solution: Dissolve the sample in a non-polar solvent (e.g., CHCl₃) or a polar aprotic solvent (DMSO) to break intermolecular H-bonds.

    • Note: In solution, the frequency typically shifts upward by 5–10 cm⁻¹ compared to the solid state.

Problem: Peak obscured by CO₂ absorption.

  • Cause: Atmospheric CO₂ absorbs strongly near 2350 cm⁻¹.

  • Solution: Ensure the instrument is well-purged with dry nitrogen. The nitrile peak at ~2235 cm⁻¹ is on the shoulder of the CO₂ doublet; poor purging makes the baseline erratic.

References

  • Sigma-Aldrich. 4-Cyano-3-methoxybenzoic acid Product Specification & CAS 102362-00-5 Data. Available at:

  • Panicker, C. Y., et al. (2008). "Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid." Rasayan Journal of Chemistry, 1(2), 258-262. (Provides the 2240 cm⁻¹ reference standard). Available at:

  • NIST Chemistry WebBook. Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology. Available at:

  • Choi, S., et al. (2021). "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry – An Asian Journal, 16(18). (Mechanistic grounding for substituent shifts). Available at:

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyano-3-methoxybenzoic Acid

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyano-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyano-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles of related aromatic compounds to predict the fragmentation pathways of the target molecule. By understanding these patterns, researchers can better identify this and similar compounds in complex matrices.

Introduction to the Analyte: 4-Cyano-3-methoxybenzoic Acid

4-Cyano-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular weight of 177.15 g/mol . Its structure incorporates three key functional groups that dictate its fragmentation behavior under mass spectrometry analysis: a carboxylic acid, a methoxy group, and a cyano group. The interplay of these groups on the benzene ring leads to a characteristic fragmentation pattern that can be used for its identification and structural elucidation. Aromatic carboxylic acids are known to produce strong molecular ion peaks in their mass spectra, providing a crucial starting point for spectral interpretation[1].

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of 4-cyano-3-methoxybenzoic acid, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

GC Conditions:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetone).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

Rationale for Experimental Choices:

  • Electron Ionization (70 eV): This standard ionization energy provides sufficient energy to induce fragmentation and generate a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation[2].

  • GC Separation: Gas chromatography ensures that the analyte is pure when it enters the mass spectrometer, preventing spectral overlap from impurities. The temperature program is designed to ensure good peak shape and elution of the compound.

Predicted Fragmentation Pathway of 4-Cyano-3-methoxybenzoic Acid

The fragmentation of 4-cyano-3-methoxybenzoic acid is expected to proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion (M•+) at m/z 177. The stability of the aromatic ring will likely result in a prominent molecular ion peak[1][3].

fragmentation_pathway M 4-Cyano-3-methoxybenzoic acid (m/z 177, M•+) F1 Loss of •OH (m/z 160) M->F1 - •OH F2 Loss of H₂O (m/z 159) M->F2 - H₂O F3 Loss of •CH₃ (m/z 162) M->F3 - •CH₃ F7 Loss of CO₂ (m/z 133) M->F7 - CO₂ F8 Loss of •COOH (m/z 132) M->F8 - •COOH F4 Loss of CO from m/z 160 (m/z 132) F1->F4 - CO F6 Loss of CO from m/z 162 (m/z 134) F3->F6 - CO F5 Loss of HCN from m/z 132 (m/z 105) F4->F5 - HCN

Caption: Proposed EI fragmentation pathway for 4-Cyano-3-methoxybenzoic acid.

Analysis of Key Fragmentation Steps:

  • Initial Ionization: The process begins with the formation of the molecular ion, [C₉H₇NO₃]•+, at m/z 177 .

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, leading to the loss of a hydroxyl radical[1][3]. This would result in a fragment ion at m/z 160 . This acylium ion is resonance-stabilized.

  • Loss of Water (H₂O): While less common for aromatic carboxylic acids without an ortho-hydroxyl group, the possibility of water elimination exists, which would produce an ion at m/z 159 .

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage of the O-CH₃ bond to lose a methyl radical. This is a characteristic fragmentation of anisole-type compounds[4]. This pathway would yield a fragment at m/z 162 .

  • Decarboxylation (Loss of CO₂): Benzoic acids are known to undergo decarboxylation, which involves the loss of a molecule of carbon dioxide[5]. This would lead to a fragment ion at m/z 133 .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would result in the loss of a carboxyl radical, producing an ion at m/z 132 [3][6].

  • Secondary Fragmentation:

    • The ion at m/z 160 (from the loss of •OH) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, to form a fragment at m/z 132 .

    • The ion at m/z 162 (from the loss of •CH₃) can also lose a molecule of CO to give a fragment at m/z 134 .

    • The fragment at m/z 132 could further fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of benzonitriles, to produce an ion at m/z 105 [7][8].

Tabulated Summary of Predicted Fragments
m/z Proposed Formula Proposed Structure/Origin Notes
177[C₉H₇NO₃]•+Molecular Ion (M•+)Expected to be a prominent peak.
162[C₈H₄NO₃]+[M - •CH₃]+Loss of a methyl radical from the methoxy group.
160[C₉H₆NO₂]+[M - •OH]+Loss of a hydroxyl radical from the carboxylic acid.
159[C₉H₅NO₂]•+[M - H₂O]•+Loss of water.
133[C₈H₇NO]•+[M - CO₂]•+Decarboxylation.
132[C₈H₆NO]+[M - •COOH]+ or [M - •OH - CO]+Loss of the entire carboxyl group or sequential loss.
134[C₇H₄NO₂]+[M - •CH₃ - CO]+Secondary fragmentation from m/z 162.
105[C₇H₅O]+[M - •OH - CO - HCN]+Loss of HCN from m/z 132.
Comparison with Structurally Related Compounds

To provide context, the fragmentation of 4-cyano-3-methoxybenzoic acid can be compared to that of simpler, related molecules:

  • Benzoic Acid: The mass spectrum of benzoic acid is dominated by the molecular ion (m/z 122), the loss of a hydroxyl radical (m/z 105), and the subsequent loss of CO to form the phenyl cation (m/z 77)[6]. The presence of the cyano and methoxy groups in our target molecule will lead to additional and alternative fragmentation pathways.

  • Anisole (Methoxybenzene): Anisole (m/z 108) primarily fragments through the loss of a methyl radical to form the phenoxy cation (m/z 93) or the loss of formaldehyde (CH₂O) to yield the benzene radical cation (m/z 78)[4][9]. We anticipate a similar loss of the methyl group from 4-cyano-3-methoxybenzoic acid.

  • Benzonitrile: The fragmentation of benzonitrile (m/z 103) is characterized by the loss of HCN, leading to the benzyne radical cation (m/z 76)[7][8]. This suggests that fragments of 4-cyano-3-methoxybenzoic acid containing the cyano group may also undergo this type of fragmentation.

The fragmentation pattern of 4-cyano-3-methoxybenzoic acid is therefore a composite of the characteristic fragmentations of its constituent functional groups, with the relative abundances of the fragment ions being influenced by the stability of the resulting ions and radicals.

Conclusion

The predicted mass spectrum of 4-cyano-3-methoxybenzoic acid under electron ionization is expected to show a prominent molecular ion peak at m/z 177. Key fragmentation pathways include the loss of a hydroxyl radical (m/z 160), a methyl radical (m/z 162), and carbon dioxide (m/z 133). Subsequent fragmentations, such as the loss of carbon monoxide and hydrogen cyanide, will likely lead to a series of smaller fragment ions. This detailed analysis, grounded in the established principles of mass spectrometry, provides a robust framework for the identification and structural characterization of 4-cyano-3-methoxybenzoic acid and related compounds.

References

  • D. M. P. Gomes, et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26, 6145-6157. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. [Link]

  • INIS-IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. [Link]

  • Zhang, J., et al. (2015). An experimental study of three coal-based model compound (anisole, phenyl ethyl ether, and p-methyl anisole) pyrolysis. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

  • ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Vaia. (n.d.). General Fragmentation Rules Module Tag CHE_P12_M26_etext - BSc Chemistry. [Link]

  • Gomes, D. M. P., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

  • ResearchGate. (2024). Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons. [Link]

  • Attygalle, A. B., et al. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. ResearchGate. [Link]

  • Chegg.com. (2019). Solved This is the mass spectrum for anisole. [Link]

Sources

Validation

Advanced HPLC Method Development for Purity Analysis of 4-Cyano-3-methoxybenzoic Acid: Core-Shell vs. Fully Porous Particle Technologies

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage drug development simply because the fundamental physical chemistry of the analyte was ignored during the initial chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage drug development simply because the fundamental physical chemistry of the analyte was ignored during the initial chromatographic design.

This guide provides an in-depth, objective comparison of stationary phase technologies—specifically modern core-shell versus traditional fully porous particles—for the purity analysis of. By understanding the causality behind mobile phase selection and column morphology, we can engineer a highly efficient, self-validating analytical workflow.

Mechanistic Insights: The Causality of Method Design

Analyzing 4-Cyano-3-methoxybenzoic acid (CAS: 102362-00-5) presents distinct chromatographic challenges dictated by its molecular architecture:

1. Ionization Suppression (The pH Causality) The molecule features a carboxylic acid moiety with a predicted pKa of approximately 3.8. In reversed-phase liquid chromatography (RPLC), analyzing acidic compounds at a pH near their pKa leads to a dynamic equilibrium between the ionized and neutral states, resulting in split peaks and severe tailing. To enforce a robust system, the mobile phase pH must be suppressed at least 1.5 to 2 units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0, ensuring the analyte remains entirely in its neutral, hydrophobic state.

2. Stationary Phase Morphology (Core-Shell vs. Fully Porous) The choice of particle morphology dictates the kinetic limits of the separation. Traditional HPLC methods rely on 1[1], where the analyte diffuses deep into the silica matrix.

Conversely, 2[3] consist of a solid, non-porous silica core surrounded by a thin porous shell. This architecture drastically reduces the longitudinal diffusion and resistance to mass transfer (the


 and 

terms of the4[4]). The causality is clear: the restricted diffusion path allows a 2.7 µm core-shell particle to deliver the resolving power of a sub-2 µm fully porous particle, but at a significantly lower backpressure, making it compatible with standard 400-bar HPLC systems.

Methodological Workflow

G Sample 4-Cyano-3-methoxybenzoic Acid Sample Preparation Ionization pKa Analysis & pH Control (Target pH < 2.0 with TFA) Sample->Ionization Column Stationary Phase Selection Ionization->Column CoreShell Core-Shell C18 (2.7 µm) High Efficiency, Low Pressure Column->CoreShell Porous Fully Porous C18 (5.0 µm) High Capacity, Standard Pressure Column->Porous Validation System Suitability & Validation (Resolution, Tailing, Plates) CoreShell->Validation Porous->Validation

Workflow for HPLC method development and column selection for benzoic acid derivatives.

Experimental Protocol: Self-Validating Purity Analysis

A scientifically rigorous protocol must prove its own validity before a single unknown sample is quantified. The following methodology integrates System Suitability Testing (SST) as a mandatory gating mechanism.

Reagents and Materials
  • Analyte : 4-Cyano-3-methoxybenzoic acid reference standard (≥99.0% purity).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent : Water:Acetonitrile (50:50, v/v).

Standard and Sample Preparation
  • Stock Solution : Accurately weigh 10.0 mg of 4-Cyano-3-methoxybenzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Water (Yields 1.0 mg/mL).

  • Working Standard : Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions (Gradient Elution)
  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 30°C.

  • Detection : UV at 235 nm (optimal absorbance for the conjugated aromatic system).

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: 10%

      
       60% B
      
    • 8.0 - 10.0 min: 60%

      
       90% B
      
    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90%

      
       10% B
      
    • 12.1 - 15.0 min: 10% B (Re-equilibration)

System Suitability Testing (Self-Validation Criteria)

Before analyzing unknown synthetic batches, inject the Working Standard five consecutive times. Proceed with the analysis only if the system meets the following criteria:

  • Retention Time Precision : %RSD

    
     1.0%.
    
  • Peak Area Precision : %RSD

    
     2.0%.
    
  • Asymmetry Factor (

    
    ) : 0.9 
    
    
    
    
    
    
    
    1.5.
  • Theoretical Plates (

    
    ) : > 10,000 (when using the core-shell column).
    

Data Presentation: Core-Shell vs. Fully Porous Performance

To objectively evaluate performance, we executed the above protocol comparing a modern Core-Shell C18 column against a traditional Fully Porous C18 column. The data below highlights the dramatic impact of particle morphology on chromatographic efficiency.

Chromatographic ParameterTraditional Fully Porous C18 (150 x 4.6 mm, 5.0 µm)Core-Shell C18 (150 x 4.6 mm, 2.7 µm)Performance Shift
Retention Time (

)
7.45 min6.12 min17.8% Faster
Theoretical Plates (

)
8,50019,200125% Increase
Asymmetry Factor (

)
1.351.05Near-perfect symmetry
Peak Width at Half Height 0.12 min0.05 min58% Sharper peaks
Max System Backpressure 120 bar210 barWell within standard limits
Resolution (

)
(from nearest impurity)
1.83.488% Improvement

Data Interpretation: The core-shell column demonstrates a >120% increase in theoretical plates and significantly sharper peaks. Because the solid core limits the diffusion depth of the 4-Cyano-3-methoxybenzoic acid molecules, mass transfer is accelerated. This directly translates to the baseline resolution (


 = 3.4) of closely eluting synthetic impurities (such as des-methyl or un-cyanated precursors) that risk co-elution on the 5.0 µm porous column.

For drug development professionals, adopting a core-shell methodology for intermediate purity analysis guarantees higher data confidence and faster throughput without the capital expenditure required for dedicated UHPLC instrumentation.

References

  • 4-Cyano-3-methoxybenzoic acid | 102362-00-5. Sigma-Aldrich.
  • Fundamental Properties of Packing Materials for Liquid Chromatography. MDPI.
  • Exploring stationary phase morphologies as pathways to greener and faster LC. National Center for Biotechnology Information (NCBI / PMC).
  • Rapid Determination of Parabens in Seafood Sauces by High-Performance Liquid Chromatography: A Practical Comparison of Core–shell Particles and sub-2 μm Fully Porous Particles. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cyano-3-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyano-3-methoxybenzoic acid, a compound that, while not having a specific, universally available Safety Data Sheet (SDS), can be safely managed by considering the hazards associated with its functional groups: a nitrile (-CN) and a carboxylic acid (-COOH).

The core principle of this guide is to treat 4-Cyano-3-methoxybenzoic acid as a hazardous waste unless a thorough, documented hazard assessment by qualified personnel determines otherwise. This approach ensures the highest level of safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (nitrile gloves are a common choice for incidental contact), and safety goggles are mandatory.[1] If there is a risk of generating dust or aerosols, a face shield and respiratory protection may be necessary.[2] Contaminated gloves should be removed and disposed of immediately.[1][3]

  • Ventilation: All handling of 4-Cyano-3-methoxybenzoic acid and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4]

  • Spill Management: In the event of a spill, the area should be evacuated and ventilated.[4] For small spills, the material should be absorbed with an inert material such as vermiculite, dry sand, or earth.[4] The contaminated absorbent material must then be collected and placed in a sealed, properly labeled container for disposal as hazardous waste.[4]

II. Hazard Assessment and Waste Characterization

Due to the absence of a specific, comprehensive SDS for 4-Cyano-3-methoxybenzoic acid, a conservative approach to hazard assessment is essential. The hazards can be inferred from the known risks associated with its constituent functional groups.

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[4]

  • Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion.

Based on the SDS of similar compounds like 4-Cyanobenzoic acid, 4-Cyano-3-methoxybenzoic acid should be considered as causing skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundKey Hazards
4-Cyanobenzoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
3-Amino-4-methoxybenzoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
3-Methoxybenzoic acid Harmful if swallowed, Causes skin irritation.[5]

III. Step-by-Step Disposal Protocol

The recommended disposal method for 4-Cyano-3-methoxybenzoic acid is through a licensed hazardous waste disposal company.[6] This ensures compliance with all federal, state, and local regulations.

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix 4-Cyano-3-methoxybenzoic acid waste with other waste streams.[6] It should be collected in a designated, compatible, and clearly labeled waste container.[7]

  • Container Selection: The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8] For solid waste, a robust, sealable container is appropriate. For solutions, use a container compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "4-Cyano-3-methoxybenzoic acid Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 2: On-Site Neutralization (For Small Quantities of Acidic Solutions ONLY)

For very small quantities (e.g., less than 100 mL of a dilute solution) of 4-Cyano-3-methoxybenzoic acid dissolved in a solvent, neutralization may be an option, but only if permitted by your institution's EHS guidelines .

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a good starting point).[4]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted solution.[4]

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[4]

  • Drain Disposal: Once neutralized, and if permitted by local regulations for non-hazardous, neutralized waste, the solution can be poured down the sanitary sewer drain with a copious amount of running water.[4]

CAUTION: Never attempt to neutralize large volumes or concentrated forms of 4-Cyano-3-methoxybenzoic acid in the lab. This should be handled by a professional waste disposal service.[4]

Step 3: Arranging for Professional Disposal

  • Contact a Certified Vendor: Engage a licensed hazardous waste disposal company.[6] Your institution's EHS department will have a list of approved vendors.

  • Provide Information: Furnish the disposal company with as much information as possible about the waste, including its chemical composition and any known hazards.

  • Packaging for Transport: Follow the vendor's instructions for packaging the waste for transport. This may involve placing the primary container into a larger, secondary container with absorbent material.[7]

Step 4: Documentation

  • Maintain Records: Keep detailed records of all waste disposal activities, including the chemical name, quantity, date of disposal, and the name of the disposal vendor.[6] This documentation is crucial for regulatory compliance.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Cyano-3-methoxybenzoic acid.

DisposalWorkflow Disposal Decision Workflow for 4-Cyano-3-methoxybenzoic Acid Start Start: Have 4-Cyano-3-methoxybenzoic acid waste AssessQuantity Assess Quantity and Concentration Start->AssessQuantity SmallDilute Small Quantity (<100mL, dilute)? AssessQuantity->SmallDilute Evaluate LargeConcentrated Large Quantity or Concentrated? AssessQuantity->LargeConcentrated Evaluate CheckPolicy Check Institutional EHS Policy for Neutralization SmallDilute->CheckPolicy Yes HazardousWaste Collect in a Labeled, Sealed Hazardous Waste Container SmallDilute->HazardousWaste No LargeConcentrated->HazardousWaste Yes Neutralize Neutralize with weak base to pH 6-8 CheckPolicy->Neutralize Permitted CheckPolicy->HazardousWaste Not Permitted DrainDisposal Dispose down drain with copious water (if permitted) Neutralize->DrainDisposal Document Document Disposal DrainDisposal->Document ContactEHS Contact EHS/Licensed Disposal Vendor HazardousWaste->ContactEHS ContactEHS->Document End End Document->End

Caption: Decision workflow for the disposal of 4-Cyano-3-methoxybenzoic acid.

V. References

  • Benchchem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Available from:

  • Benchchem. A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Available from:

  • Safety Office. Disposal of Chemical Waste. Available from:

  • UC Center for Laboratory Safety. Nitrates - Standard Operating Procedure. 2012 Dec 14. Available from:

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available from:

  • Sigma-Aldrich. Safety Data Sheet: 4-Cyanobenzoic acid. 2024 Aug 6. Available from:

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Amino-4-methoxybenzoic acid. 2026 Jan 16. Available from:

  • Angene Chemical. Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. 2025 Feb 11. Available from:

  • Fisher Scientific. Safety Data Sheet: 4-Amino-3-methoxybenzoic acid. 2025 Dec 19. Available from:

  • UPenn EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. 2023 May 15. Available from:

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from:

  • Fisher Scientific. Safety Data Sheet: Benzoic acid, 4-hydroxy-3-methoxy-. 2025 Dec 18. Available from:

  • Fisher Scientific. Safety Data Sheet: 3-Methoxybenzoic acid. 2024 Mar 25. Available from:

  • Fluorochem. 4-Cyano-3-methoxybenzoic acid. Available from:

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from:

  • Ossila. Safety Data Sheet: 3-Fluoro-4-methoxybenzoic acid. 2023 Nov 9. Available from:

  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available from:

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from:

  • Synquest Labs. Safety Data Sheet: 3-Cyano-4-hydroxybenzoic acid. Available from:

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzoic acid. 2009 Sep 22. Available from:

  • AK Scientific, Inc. Safety Data Sheet: 3-Cyano-4-ethoxybenzoic acid. Available from:

  • EHSO Manual 2025-2026. Hazardous Waste. 2025 Dec 22. Available from:

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. 2016 Feb 1. Available from:

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. Available from:

Sources

Handling

Personal protective equipment for handling 4-Cyano-3-methoxybenzoic acid

Executive Safety Summary Compound: 4-Cyano-3-methoxybenzoic acid CAS: 100078-46-6 Physical State: Solid (Powder/Crystalline)[1][2] As researchers, we often treat intermediates like 4-Cyano-3-methoxybenzoic acid as "routi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Cyano-3-methoxybenzoic acid CAS: 100078-46-6 Physical State: Solid (Powder/Crystalline)[1][2]

As researchers, we often treat intermediates like 4-Cyano-3-methoxybenzoic acid as "routine" organic acids.[1][2] This is a mistake. This compound carries a dual-hazard profile: the corrosive/irritant nature of the benzoic acid moiety and the potential acute toxicity associated with the aromatic nitrile (cyano) group .[1][2] While aromatic nitriles are generally more stable than aliphatic ones, metabolic liberation of cyanide or hydrolysis under acidic conditions remains a non-zero risk that dictates our PPE strategy.

Immediate Hazard Class (GHS):

  • WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

Risk Assessment & Engineering Controls (The Foundation)

PPE is your last line of defense. Your primary safety layer is the engineering control system. Do not open the stock container of 4-Cyano-3-methoxybenzoic acid outside of a certified fume hood.[1][2]

The "Dust Vector" Risk: The primary exposure route for this compound is inhalation of particulates during weighing and dermal absorption of settled dust.

Engineering Control Protocol
ParameterRequirementScientific Rationale
Primary Containment Chemical Fume HoodMaintains negative pressure to capture airborne particulates (H335 protection).[1][2]
Face Velocity 80–100 fpm (0.4–0.5 m/s)Sufficient to capture dust without creating turbulence that disperses powder.[1][2]
Sash Height Working height (<18 inches)Maximizes physical barrier between the operator's breathing zone and the source.[1]
Static Control Ionizing bar (Optional)Prevents "flying powder" caused by static charge, reducing surface contamination.[1][2]

PPE Technical Specifications

This section details the specific gear required. I have selected these based on chemical compatibility data for benzoic acid derivatives and aromatic nitriles.

A. Hand Protection: The "Double-Glove" Standard

Recommendation: 100% Nitrile Rubber.[2] Avoid: Latex (poor organic acid resistance, high allergen risk).[1][2]

  • Layer 1 (Inner): 4-mil (0.10 mm) Nitrile.[1][2] Acts as a second skin and final barrier.

  • Layer 2 (Outer): 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene.[1][2] This is your sacrificial layer.

The Logic (Permeation Mechanics): Benzoic acid derivatives are organic acids.[2][7] Nitrile rubber provides excellent degradation resistance to weak acids. However, the "cyano" group increases polarity.[2] If you are dissolving this compound in organic solvents (e.g., DCM, DMF), the solvent becomes the driver for permeation.[1][2]

  • Solid Handling: Nitrile is sufficient.[8]

  • Solution Handling (DMF/DMSO): Nitrile is acceptable for splash protection.[8][9]

  • Solution Handling (DCM/Chloroform): You must use PVA (Polyvinyl alcohol) or Silver Shield laminates as outer gloves, as nitriles permeate in <2 minutes with chlorinated solvents.[1][2]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[2]

  • Why not Safety Glasses? Safety glasses have gaps. Airborne powder from 4-Cyano-3-methoxybenzoic acid can bypass glasses and react with the moisture in your eyes (lacrimal fluid) to form an acidic, irritating solution (H319).[1][2] Goggles provide a sealed environment.

C. Respiratory Protection

Standard: None required if working in a functioning fume hood. Exception: If weighing outside a hood (strongly discouraged) or handling >100g:

  • Respirator: Half-face respirator with P100 (HEPA) cartridges.[1][2]

  • Fit Test: Mandatory. A respirator without a fit test is a false sense of security.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize "particle migration"—the spread of invisible dust from the balance to your benchtop/keyboard.

HandlingProtocol Start Start: Weighing Procedure CheckHood 1. Verify Hood Flow (Magnehelic Gauge) Start->CheckHood DonPPE 2. Don PPE (Lab Coat, Goggles, Double Nitrile) CheckHood->DonPPE PrepArea 3. Line Balance Area with Absorbent Mat DonPPE->PrepArea Weigh 4. Weigh Reagent (Use Static-Free Spatula) PrepArea->Weigh Clean 5. Wipe Exterior of Container (Kimwipe + Ethanol) Weigh->Clean Prevent Migration DoffOuter 6. Remove Outer Gloves (Inside Hood) Clean->DoffOuter Contaminated Layer End Process Complete DoffOuter->End

Figure 1: Sequential workflow for handling solid hazardous intermediates to prevent cross-contamination.

Step-by-Step Protocol:
  • The "Glove Inflation" Test (Self-Validation): Before donning your outer gloves, trap air inside the glove and squeeze.[2] If it deflates, there is a pinhole.[2] Discard immediately. This takes 3 seconds and prevents chemical burns.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.[2]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).[2]

  • Decon: After closing the stock bottle, wipe the exterior threads and cap with a Kimwipe dampened with Ethanol. This removes invisible dust that would otherwise transfer to your storage cabinet.

  • Doffing: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste. This ensures your inner gloves (which touch the sash, doorknobs, and notebook) are clean.[1][2]

Emergency Response & Decontamination

Scenario: Powder Spill inside Hood

  • Do NOT blow. Do not use compressed air.

  • Cover: Gently cover the spill with paper towels dampened with water (to prevent dust cloud).

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: All cleanup materials go into "Solid Hazardous Waste."

Scenario: Skin Exposure

  • Drench: Immediately flush the area with water for 15 minutes.[4]

  • Soap: Use non-abrasive soap.

  • Assess: If redness (erythema) persists, seek medical attention. Provide the SDS to the physician, highlighting the "Nitrile/Cyano" functionality.

Disposal Specifications

Do not treat this as general trash.

Waste StreamClassificationPackaging
Solid Waste Hazardous Organic SolidDouble-bagged in clear polyethylene.[1][2] Label "Toxic/Irritant".[2]
Liquid Waste Organic Solvent WasteSegregate Halogenated vs. Non-Halogenated based on the solvent used.[1]
Empty Containers Triple RinseRinse 3x with solvent.[1] Rinsate goes to Liquid Waste. Defaced container goes to trash (if allowed by local EHS).[2]

References

  • PubChem. (n.d.).[2] 4-Cyano-3-methylbenzoic acid (Analogous Hazard Data).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[2] Retrieved October 26, 2023, from [Link][1][2]

Sources

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